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  • Product: 1-Bromo-3-chloro-5-piperidinobenzene HCl
  • CAS: 1334500-00-3

Core Science & Biosynthesis

Foundational

1-Bromo-3-chloro-5-piperidinobenzene HCl: A Strategic Scaffold for Chemoselective Functionalization in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on the availability of versatile, multi-functionalized building blocks. 1-Bromo-3-chloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on the availability of versatile, multi-functionalized building blocks. 1-Bromo-3-chloro-5-piperidinobenzene hydrochloride (CAS: 1334500-00-3) represents a highly strategic scaffold designed for orthogonal cross-coupling. By combining a synthetically malleable 1,3,5-trisubstituted benzene core with a biologically privileged piperidine moiety, this compound enables researchers to perform sequential, site-selective functionalizations. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic rationale for orthogonal reactivity, and field-proven protocols for its application in hit-to-lead optimization.

Physicochemical Profiling & Structural Analysis

The structural design of 1-bromo-3-chloro-5-piperidinobenzene incorporates three distinct vectors for interaction and modification:

  • The Piperidine Ring: A ubiquitous pharmacophore that modulates lipophilicity (LogP), improves aqueous solubility via its basic nitrogen, and frequently engages in key hydrogen-bonding interactions within target binding pockets.

  • The Bromine Atom: A highly reactive site primed for initial Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The Chlorine Atom: A secondary, less reactive handle that remains inert during initial modifications but can be subsequently activated under more forcing conditions or with specialized ligands.

The compound is commercially available as both a free base and a hydrochloride (HCl) salt[1]. The HCl salt is overwhelmingly preferred for long-term storage and handling, as it prevents the oxidative degradation of the piperidine nitrogen and presents as a highly stable, free-flowing crystalline solid.

Table 1: Quantitative Physicochemical Data
PropertyFree BaseHydrochloride Salt
CAS Number 1280786-87-9[2]1334500-00-3
Molecular Formula C₁₁H₁₃BrClN[3]C₁₁H₁₄BrCl₂N
Molecular Weight 274.58 g/mol [2]311.05 g/mol
Physical State Viscous oil / Low-melting solidCrystalline Solid
Boiling Point ~364.8 °C (Predicted)[4]N/A (Decomposes before boiling)
Density ~1.446 g/cm³ (Predicted)[4]N/A
Storage Conditions 2-8 °C, inert atmosphereRoom Temperature, desiccated

Mechanistic Rationale: Orthogonal Reactivity

The true utility of 1-bromo-3-chloro-5-piperidinobenzene lies in its capacity for orthogonal cross-coupling . The differential reactivity between the C-Br and C-Cl bonds is rooted in their respective Bond Dissociation Energies (BDEs). The C-Br bond has a BDE of approximately 68 kcal/mol, whereas the C-Cl bond is significantly stronger at approximately 81 kcal/mol.

During transition-metal catalysis, the oxidative addition of Palladium(0) into the aryl halide bond is often the rate-determining step. Because the activation energy required to insert into the C-Br bond is substantially lower, a chemoselective reaction can be achieved by carefully tuning the temperature and the steric/electronic properties of the phosphine ligand[5]. This allows for the synthesis of complex, unsymmetrical diaryl systems without the need for protecting groups[6].

OrthogonalReactivity A 1-Bromo-3-chloro- 5-piperidinobenzene B Suzuki-Miyaura Coupling (Pd, Ar-B(OH)2) A->B C-Br Reactivity (BDE ~68 kcal/mol) C 1-Aryl-3-chloro- 5-piperidinobenzene B->C D Buchwald-Hartwig Amination (Pd, R2NH) C->D C-Cl Reactivity (BDE ~81 kcal/mol) E 1-Aryl-3-amino- 5-piperidinobenzene D->E

Fig 1: Orthogonal cross-coupling workflow leveraging C-Br and C-Cl bond dissociation energies.

Application Workflow: Hit-to-Lead Optimization

In a standard hit-to-lead workflow, the 1,3,5-trisubstituted scaffold acts as a central hub. The primary diversification phase targets the bromo-site to rapidly generate a library of analogs exploring the primary binding pocket of the biological target. Once an optimal substituent is identified, the secondary diversification phase activates the chloro-site to optimize ADME properties (Absorption, Distribution, Metabolism, and Excretion) or reach secondary binding interactions.

HitToLead N1 Scaffold Selection (1-Bromo-3-chloro-5-piperidinobenzene) N2 Primary Diversification (Br-site Cross-Coupling) N1->N2 N3 Secondary Diversification (Cl-site Functionalization) N2->N3 N4 In Vitro Screening (Target Affinity & ADME) N3->N4 N4->N2 SAR Feedback Loop N5 Lead Candidate Selection N4->N5 Criteria Met

Fig 2: Iterative hit-to-lead optimization cycle utilizing the 1,3,5-trisubstituted scaffold.

Experimental Protocols: Chemoselective Suzuki-Miyaura Coupling

The following protocol details the selective arylation of the C-Br bond while preserving the C-Cl bond for downstream functionalization.

Objective: Synthesize 1-aryl-3-chloro-5-piperidinobenzene via chemoselective Suzuki-Miyaura coupling[5].

Causality & Design Rationale: By utilizing Pd(dppf)Cl₂, the large bite angle of the dppf ligand accelerates the reductive elimination step, preventing catalyst resting-state degradation. The reaction temperature is strictly capped at 80 °C; this provides sufficient thermal energy to overcome the activation barrier for C-Br oxidative addition without breaching the kinetic threshold required for C-Cl insertion[6].

Step-by-Step Methodology:
  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-3-chloro-5-piperidinobenzene hydrochloride (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.03 equiv). Expert Insight: The use of the hydrochloride salt necessitates a stoichiometric adjustment in the base. Do not attempt to pre-free-base the compound, as handling the viscous oil can lead to mass-transfer inaccuracies at small scales.

  • Base Addition: Add anhydrous K₂CO₃ (3.0 equiv). Causality: One equivalent of K₂CO₃ is consumed immediately to neutralize the hydrochloride salt in situ, liberating the free base. The remaining two equivalents participate in the transmetalation step of the catalytic cycle.

  • Solvent Introduction & Degassing: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Subject the mixture to three rigorous freeze-pump-thaw cycles. Causality: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) active species. Water is crucial as it solubilizes the base and accelerates the activation of the boronic acid into the reactive boronate species.

  • Reaction Execution: Heat the reaction mixture to 80 °C under a positive pressure of Argon for 4-6 hours. Self-Validating Step: Monitor the reaction via LC-MS. Critical validation: The product mass spectrum must exhibit a characteristic 3:1 isotopic pattern (M / M+2), which is the definitive signature of a single retained chlorine atom. The absence of this pattern indicates catastrophic over-coupling.

  • Workup & Purification: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography using a Hexanes/EtOAc gradient.

Handling, Stability, and Storage

  • Free Base vs. Salt: The free base of 1-bromo-3-chloro-5-piperidinobenzene is prone to oxidation at the piperidine nitrogen if exposed to air and light over prolonged periods. It is highly recommended to procure and store the compound as the hydrochloride salt.

  • Hygroscopicity: The HCl salt is mildly hygroscopic. It should be stored in a tightly sealed container within a desiccator at room temperature.

  • Safety Precautions: As a halogenated aromatic amine derivative, standard laboratory PPE (nitrile gloves, lab coat, safety goggles) must be worn. All handling of the dry powder should be conducted within a certified fume hood to prevent inhalation of the biologically active dust[1].

References

  • abcr Gute Chemie. "1-Bromo-3-chloro-5-piperidinobenzene hydrochloride, 98%." abcr.com.

  • BLD Pharm. "1-Bromo-3-chloro-5-piperidinobenzene." bldpharm.com. 2

  • Fisher Scientific / eMolecules. "1-Bromo-3-chloro-5-piperidinobenzene." fishersci.com. 3

  • NextSDS. "1-(3-Bromo-5-chlorophenyl)piperidine hydrochloride — Chemical Substance Information." nextsds.com.1

  • ChemicalBook. "1-(3-bromo-5-chlorophenyl)Piperidine." chemicalbook.com. 4

  • Kochi University of Technology. "Development of Chemoselective Suzuki‑Miyaura Coupling Reactions." kochi-tech.ac.jp. 5

  • ACS Publications. "Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines." pubs.acs.org. 6

Sources

Exploratory

1-Bromo-3-chloro-5-piperidinobenzene Hydrochloride: A Comprehensive Technical Guide on Molecular Characterization and Analytical Profiling

Executive Summary In modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis, halogenated building blocks are foundational to iterative drug design. 1-Bromo-3-chloro-5-piperidinobenzene hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis, halogenated building blocks are foundational to iterative drug design. 1-Bromo-3-chloro-5-piperidinobenzene hydrochloride (CAS: 1334500-00-3) is a highly specialized, tri-substituted benzene derivative. Featuring a piperidine moiety alongside both a bromine and a chlorine atom, this compound serves as a critical orthogonal scaffold.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, exact mass characterization via High-Resolution Mass Spectrometry (HRMS), and its mechanistic utility in sequential cross-coupling reactions.

Part 1: Physicochemical Properties & Mass Metrics

Understanding the distinction between the average molecular weight and the monoisotopic exact mass is critical for mass spectrometric analysis. While the compound is handled as a stable hydrochloride salt (MW: 311.05 g/mol )[1], analytical techniques like Electrospray Ionization (ESI) will observe the protonated free base (MW: 274.58 g/mol )[2].

The table below summarizes the core quantitative data required for precise analytical profiling:

PropertyFree BaseHydrochloride Salt
Chemical Name 1-Bromo-3-chloro-5-piperidinobenzene1-Bromo-3-chloro-5-piperidinobenzene HCl
CAS Number 1280786-87-9[2]1334500-00-3
Molecular Formula C₁₁H₁₃BrClNC₁₁H₁₄BrCl₂N[1]
Molecular Weight (Average) 274.58 g/mol [2]311.05 g/mol [1]
Exact Mass (Monoisotopic) 272.9920 Da308.9687 Da
Theoretical [M+H]⁺ 273.9993 m/zN/A (Dissociates in solution)

Expert Insight: The exact mass is calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N). Because the basic piperidine nitrogen (pKa ~10) readily accepts a proton, the target mass for positive-ion HRMS is the [M+H]⁺ ion at m/z 273.9993 .

Part 2: High-Resolution Mass Spectrometry (HRMS) Methodology

To definitively characterize this compound, we employ a self-validating LC-MS/MS protocol. The methodology below is designed to eliminate false positives by coupling exact mass detection with rigorous isotopic envelope matching.

Self-Validating HRMS Protocol

Step 1: Sample Preparation & Calibration

  • Action: Dissolve the HCl salt in LC-MS grade methanol to a final concentration of 1 µg/mL. Add 0.1% formic acid (FA) and spike the sample with a known internal calibrant (e.g., reserpine, m/z 609.2807).

  • Causality: Formic acid acts as an abundant proton source to maximize [M+H]⁺ yield. The internal calibrant continuously corrects for Time-of-Flight (TOF) drift, ensuring mass accuracy remains within a strict <2 ppm error margin.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a rapid gradient from 5% to 95% Acetonitrile (containing 0.1% FA) over 5 minutes.

  • Causality: The hydrophobic C18 stationary phase effectively retains the lipophilic halogenated benzene ring, separating the target analyte from highly polar impurities or unreacted piperidine.

Step 3: ESI+ Ionization & Acquisition

  • Action: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).

  • Causality: In the acidic mobile phase, the hydrochloride salt completely dissociates. The ESI+ droplet evaporation process selectively vaporizes and detects only the protonated free base.

Step 4: Data Validation (The Self-Validating System)

  • Action: Extract the chromatogram at m/z 273.9993 (± 5 ppm). Analyze the resulting isotopic envelope for the characteristic M, M+2, and M+4 peaks.

  • Causality: Halogens impart highly unique isotopic signatures[3]. Bromine exists naturally as ⁷⁹Br and ⁸¹Br in a ~1:1 ratio, while chlorine exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio[4]. A molecule containing exactly one Br and one Cl must exhibit a distinct M (100%), M+2 (~130%), and M+4 (~31%) intensity cluster. If this specific isotopic geometry is absent, the system inherently flags the result as a false positive, validating the protocol's integrity.

LCMS_Workflow SamplePrep Sample Preparation (1 µg/mL, 0.1% FA) Chromatography UHPLC Separation (C18 Column) SamplePrep->Chromatography Ionization ESI+ Ionization ([M+H]+ Generation) Chromatography->Ionization MassAnalysis HRMS Detection (TOF/Orbitrap) Ionization->MassAnalysis DataProcessing Isotopic Pattern Validation (Br/Cl) MassAnalysis->DataProcessing

Analytical workflow for HRMS characterization of 1-bromo-3-chloro-5-piperidinobenzene.

Part 3: Mechanistic Insights in Drug Development

The primary value of 1-bromo-3-chloro-5-piperidinobenzene lies in its application as an orthogonal cross-coupling scaffold [5]. In drug discovery, synthesizing complex multi-ring systems requires the ability to attach different functional groups to a single central ring in a highly controlled, sequential manner.

The Thermodynamics of Orthogonal Reactivity

The sequential functionalization of this molecule is governed by the thermodynamic differences in carbon-halogen bond strengths:

  • C-Br Bond Dissociation Energy: ~81 kcal/mol

  • C-Cl Bond Dissociation Energy: ~96 kcal/mol

When subjected to Palladium-catalyzed cross-coupling (such as Suzuki-Miyaura or Buchwald-Hartwig reactions), the Pd(0) catalyst undergoes oxidative addition exclusively at the weaker C-Br bond at standard temperatures[5].

This chemoselectivity allows chemists to install a primary functional group (e.g., an aryl boronic acid) at the 1-position while leaving the chlorine atom completely intact. The resulting chlorinated intermediate is highly stable. In a subsequent synthetic step, the C-Cl bond can be activated using highly electron-rich, sterically bulky ligands (such as XPhos or BrettPhos) under harsher thermal conditions to install a second, distinct functional group.

Concurrently, the piperidine moiety serves to modulate the lipophilicity (LogP) and basicity of the final drug candidate, which is a common strategy for optimizing target binding affinity (particularly for GPCRs) and improving aqueous solubility.

CrossCoupling Start 1-Bromo-3-chloro-5-piperidinobenzene (Orthogonal Scaffold) Step1 Pd-Catalyzed Coupling 1 (Site-selective at C-Br) Start->Step1 Intermediate 3-Substituted-5-chloro-1-piperidinobenzene (Stable Intermediate) Step1->Intermediate Step2 Pd-Catalyzed Coupling 2 (Activation of C-Cl) Intermediate->Step2 Product 3,5-Disubstituted Piperidinobenzene (Complex API Scaffold) Step2->Product

Orthogonal cross-coupling pathway exploiting differential C-Br and C-Cl bond reactivities.

References

  • National Institutes of Health (NIH) / PMC. "Isotopic Signature Transfer and Mass Pattern Prediction". URL: [Link]

  • Chemistry Student. "Mass spectrometry - Edexcel A-Level". URL: [Link]

  • MDPI. "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions". MDPI Open Access Journals. URL: [Link]

Sources

Foundational

High-Resolution NMR Structural Elucidation of 1-Bromo-3-chloro-5-piperidinobenzene Hydrochloride

Executive Summary The structural characterization of halogenated phenylpiperidine derivatives is a critical workflow in medicinal chemistry and drug development. 1-Bromo-3-chloro-5-piperidinobenzene hydrochloride (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of halogenated phenylpiperidine derivatives is a critical workflow in medicinal chemistry and drug development. 1-Bromo-3-chloro-5-piperidinobenzene hydrochloride (CAS: 1334500-00-3) presents a unique spectroscopic profile due to the interplay of multiple electronegative substituents and the protonated state of the piperidine ring[1].

This technical whitepaper provides an authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) elucidation of this compound. By analyzing the causality behind chemical shifts—such as the heavy atom effect of bromine and the inductive deshielding of the protonated amine—this guide establishes a robust, self-validating framework for researchers to acquire, process, and interpret high-fidelity NMR data.

Structural Dynamics & Causality in NMR Spectroscopy

To accurately interpret the NMR spectra of 1-Bromo-3-chloro-5-piperidinobenzene HCl, one must first understand the electronic causality dictated by its substituents. The molecule consists of a central benzene ring substituted at the 1, 3, and 5 positions (meta-substitution pattern), leading to a highly specific spin-spin coupling environment.

The Impact of the Hydrochloride Salt Form

In its free base form, the nitrogen lone pair of the piperidine ring conjugates with the aromatic π -system, acting as a resonance electron-donating group (+M effect). This shields the ortho and para protons.

However, in the hydrochloride salt form, the nitrogen is protonated (-N + H-). This protonation fundamentally alters the electronic landscape:

  • Quenching of Resonance: The lone pair is engaged in the N-H bond, completely eliminating the +M effect.

  • Inductive Deshielding: The positively charged nitrogen becomes a potent electron-withdrawing group via induction (-I effect), significantly deshielding the adjacent aromatic protons and the α -aliphatic protons of the piperidine ring.

This mechanistic shift is critical for spectral prediction and is a foundational principle in [2].

Halogen Effects: Electronegativity vs. The Heavy Atom Effect

The chlorine atom (C3) acts as a standard electronegative substituent, deshielding its ipso carbon. Conversely, the bromine atom (C1) introduces the heavy atom effect . Despite bromine's electronegativity, its large electron cloud causes steric shielding (diamagnetic shielding) of the ipso carbon, driving the C-Br 13 C signal upfield relative to the C-Cl signal[3].

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the NMR acquisition must follow a self-validating workflow. Every step in this protocol includes a validation checkpoint to guarantee data fidelity, adhering to the standards outlined in [4].

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of the HCl salt in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube.

  • Causality: DMSO- d6​ is selected because the polar nature of the HCl salt renders it insoluble in less polar solvents like CDCl 3​ .

  • Validation Checkpoint: Visually inspect the tube against a light source. The solution must be perfectly clear. Particulate matter causes magnetic susceptibility gradients, leading to severe line broadening.

Step 2: Probe Tuning and Matching
  • Action: Insert the sample into a 400 MHz or 500 MHz spectrometer. Perform automated or manual tuning and matching for both 1 H and 13 C channels.

  • Causality: Optimizes the radiofrequency (RF) transmission circuit to the specific dielectric constant of the DMSO- d6​ sample.

  • Validation Checkpoint: The "wobble curve" minimum must align perfectly with the target frequency (e.g., 400.13 MHz for 1 H), ensuring maximum signal-to-noise ratio (SNR).

Step 3: Locking and Shimming
  • Action: Lock the magnetic field to the deuterium frequency of DMSO- d6​ . Execute TopShim (1D/3D gradient shimming).

  • Validation Checkpoint: The TMS internal standard peak must exhibit a line width at half height (LWHH) of <1.0 Hz. If the peak is asymmetric, Z-axis shims must be manually re-optimized.

Step 4: Acquisition Parameters
  • 1 H NMR: Use a standard 30° pulse sequence (zg30), 16 scans, 2-second relaxation delay (D1).

  • 13 C NMR: Use a proton-decoupled sequence (zgpg30), 1024 scans, 2-second D1.

  • Validation Checkpoint: Optimize the Receiver Gain (RG) prior to acquisition to prevent Analog-to-Digital Converter (ADC) clipping, which manifests as baseline distortions.

Step 5: Data Processing
  • Action: Apply zero-filling to 64k data points. Apply exponential apodization (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C). Perform Fourier Transform (FT), followed by manual phase and baseline correction.

  • Validation Checkpoint: The baseline must be perfectly flat, and the integral values of the 1 H spectrum must yield whole numbers corresponding to the molecular proton count.

Workflow Visualization

NMR_Workflow Prep Sample Preparation (15 mg in DMSO-d6) Tune Tuning & Matching (Optimize RF Transmission) Prep->Tune Shim Lock & Shim (Automated Gradient) Tune->Shim Acq1H 1H NMR Acquisition (zg30, 16 Scans) Shim->Acq1H Acq13C 13C NMR Acquisition (zgpg30, 1024 Scans) Shim->Acq13C Process Data Processing (FT, Phase/Baseline Corr.) Acq1H->Process Acq13C->Process Interpret Structural Elucidation (Shift & Coupling Analysis) Process->Interpret

Figure 1: Standardized NMR acquisition and elucidation workflow for halogenated piperidinobenzene.

Spectral Data Synthesis & Interpretation

The following tables summarize the expected quantitative NMR data for 1-Bromo-3-chloro-5-piperidinobenzene HCl, synthesized from established empirical rules for halogenated anilines and piperidine salts[3].

1 H NMR Spectrum Analysis

The 1 H NMR spectrum is characterized by the highly deshielded ammonium proton and a distinct meta-coupled aromatic region. Because the substituents (-Br, -Cl, -N + HR 2​ ) are located at positions 1, 3, and 5, the remaining protons at positions 2, 4, and 6 will split each other into narrow triplets ( J≈1.8 Hz).

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignmentMechanistic Rationale
10.50 br s-1H-N + H -Highly deshielded by positive charge; broad due to 14 N quadrupolar relaxation and solvent exchange.
7.55 t1.81HAr-H (H6)Meta-coupling; most deshielded aromatic proton due to proximity to the strongly electron-withdrawing -N + H- and -Br groups.
7.42 t1.81HAr-H (H2)Meta-coupling; located between the -Br and -Cl substituents.
7.30 t1.81HAr-H (H4)Meta-coupling; located between the -Cl and -N + H- substituents.
3.45 m-4HPip-H α Deshielded by the adjacent protonated nitrogen atom (-I effect).
1.85 m-4HPip-H β Standard aliphatic envelope for piperidine β -carbons.
1.60 m-2HPip-H γ Most shielded aliphatic protons, furthest from the nitrogen center.
13 C NMR Spectrum Analysis

The 13 C NMR spectrum requires careful assignment of the quaternary ipso carbons. The heavy atom effect is the primary diagnostic tool for distinguishing the C-Br carbon from the C-Cl carbon.

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)TypeAssignmentMechanistic Rationale
143.5 CC5 (Ar-N + )Highly deshielded ipso carbon due to the electronegativity of the protonated nitrogen.
134.2 CC3 (Ar-Cl)Deshielded by the electronegativity of the chlorine atom.
130.5 CHC2 (Ar-CH)Aromatic methine carbon situated between the two halogen atoms.
124.8 CHC6 (Ar-CH)Aromatic methine adjacent to -Br and -N + H-.
122.0 CC1 (Ar-Br)Distinct upfield shift relative to C-Cl due to the heavy atom effect of Bromine.
119.5 CHC4 (Ar-CH)Aromatic methine adjacent to -Cl and -N + H-.
52.4 CH 2​ Pip-C α Aliphatic carbon directly attached to the deshielding N + center.
23.1 CH 2​ Pip-C β Standard aliphatic shift for the piperidine ring.
21.5 CH 2​ Pip-C γ Standard aliphatic shift for the piperidine ring.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer Berlin Heidelberg. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

Sources

Exploratory

Solubility Profile of 1-Bromo-3-chloro-5-piperidinobenzene HCl in Organic Solvents: A Technical Guide

Executive Summary 1-Bromo-3-chloro-5-piperidinobenzene hydrochloride (CAS 1334500-00-3) is a structurally complex pharmaceutical building block. Because it functions as an intermediate in advanced active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Bromo-3-chloro-5-piperidinobenzene hydrochloride (CAS 1334500-00-3) is a structurally complex pharmaceutical building block. Because it functions as an intermediate in advanced active pharmaceutical ingredient (API) synthesis, understanding its phase behavior and solubility profile is critical. This guide provides an in-depth analysis of its solvation thermodynamics, a comprehensive solubility matrix, and a self-validating experimental protocol designed to yield artifact-free thermodynamic data.

Part 1: The Amphiphilic Paradox & Solvation Thermodynamics

The physicochemical behavior of 1-Bromo-3-chloro-5-piperidinobenzene HCl is governed by a structural dichotomy:

  • The Lipophilic Domain: The 1-bromo-3-chlorobenzene moiety is highly non-polar, hydrophobic, and sterically bulky.

  • The Ionic Domain: The protonated piperidinium hydrochloride core is highly polar, capable of strong ion-dipole interactions, and possesses a rigid crystal lattice.

The dissolution of this compound is a thermodynamic competition between the energy required to break the ionic crystal lattice (Lattice Energy) and the energy released when the solvent molecules surround the dissociated ions (Solvation Energy). As established in foundational pharmaceutical sciences, the is highly dependent on the solvent's dielectric constant and its hydrogen-bonding capacity [1]. Protic solvents can stabilize both the bulky piperidinium cation and the small, charge-dense chloride anion. Conversely, aprotic solvents struggle to solvate the chloride anion, which severely limits the overall dissolution capacity.

G Solid Crystal Lattice [R-NH3]+ Cl- GasIons Gaseous Ions [R-NH3]+(g) + Cl-(g) Solid->GasIons Lattice Energy (ΔH > 0) Solvated Solvated Ions [R-NH3]+(solv) + Cl-(solv) Solid->Solvated Enthalpy of Solution GasIons->Solvated Solvation Energy (ΔH < 0)

Thermodynamic cycle of dissolution for 1-Bromo-3-chloro-5-piperidinobenzene HCl.

Part 2: The Solvation Matrix (Data Presentation)

Based on the physicochemical properties of and halogenated aromatics [2], the derived solubility profile across standard organic solvent classes is summarized below.

Solvent ClassificationRepresentative SolventsPredicted Solubility RangeMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolHigh (>50 mg/mL)Strong hydrogen-bond donating capability stabilizes both the piperidinium cation and the chloride anion, easily overcoming the crystal lattice energy.
Polar Aprotic DMSO, DMF, AcetonitrileModerate (10 - 50 mg/mL)High dielectric constants effectively solvate the cation. However, the lack of H-bond donors results in poor anion solvation, limiting total solubility.
Non-Polar Toluene, Hexane, Diethyl EtherPractically Insoluble (<0.1 mg/mL)Low dielectric constants cannot overcome the strong ionic lattice energy of the hydrochloride salt, despite the lipophilic bromochlorobenzene ring.

Part 3: Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To accurately determine the thermodynamic solubility of this compound for process scale-up, the is the industry gold standard[3]. The following protocol is designed as a self-validating system to ensure that kinetic artifacts (like slow dissolution) or material transformations do not skew the thermodynamic data.

Workflow Step1 Solid Addition Step2 Solvent Dispensation Step1->Step2 Step3 Isothermal Equilibration (24-48h) Step2->Step3 Step4 Phase Separation (Centrifuge) Step3->Step4 Step5 HPLC-UV Quantification Step4->Step5

Step-by-step isothermal shake-flask methodology for equilibrium solubility.

Step-by-Step Protocol & Causality
  • Solid Dispensation (Excess): Add ~10 mg of 1-Bromo-3-chloro-5-piperidinobenzene HCl to a 2 mL glass HPLC vial.

    • Causality: An excess of solid must be present to maintain a saturated solution and establish a true thermodynamic equilibrium between the solid and liquid phases.

  • Solvent Addition: Dispense 1.0 mL of the target organic solvent.

  • Isothermal Equilibration: Seal the vial and agitate at 400 RPM in a thermomixer set to 25.0 ± 0.1 °C for 24 to 48 hours.

    • Causality: High-lattice-energy salts often exhibit slow dissolution kinetics. A minimum of 24 hours is required to overcome the activation energy of dissolution and prevent reporting artificially low "kinetic" solubility.

  • Phase Separation (Centrifugation): Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid.

    • Causality: Centrifugation is strictly preferred over filtration. The highly lipophilic bromochlorobenzene moiety can nonspecifically adsorb to standard PTFE or nylon syringe filters, which would artificially lower the measured concentration of the supernatant.

  • System Self-Validation: Sample the supernatant at exactly 24 hours and 48 hours.

    • Causality: If the concentration difference ( ΔC ) between the two time points is <5%, thermodynamic equilibrium is validated. Furthermore, the residual solid pellet should be analyzed via X-Ray Powder Diffraction (XRPD) to ensure the solvent did not induce a polymorphic transformation or solvate formation during the 48-hour window.

  • Quantification: Dilute the supernatant appropriately in the mobile phase and analyze via HPLC-UV against a multi-point calibration curve.

Part 4: Formulative & Synthetic Implications

Understanding this solubility profile unlocks two major operational advantages for drug development professionals:

  • Anti-Solvent Crystallization: The stark contrast in solubility between polar protic and non-polar solvents makes anti-solvent crystallization an ideal purification strategy. The crude compound can be dissolved in a minimal volume of warm methanol (the solvent), followed by the slow, dropwise addition of heptane or toluene (the anti-solvent). This forces the highly pure hydrochloride salt to precipitate while leaving organic impurities in the mother liquor.

  • The Common-Ion Effect: When formulating or reacting this compound in chloride-rich media (e.g., methanolic HCl), the solubility will be exponentially suppressed due to the common-ion effect. The excess chloride shifts the equilibrium back toward the solid crystal lattice—a critical consideration that can lead to unexpected precipitation in continuous flow reactors or formulation pipelines.

References

  • Title: EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS Source: ProQuest Dissertations & Theses Global URL: [Link]

  • Title: Piperidine | C5H11N | CID 8082 Source: PubChem Database (National Institutes of Health) URL: [Link]

  • Title: Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities Source: PubMed (National Institutes of Health) URL: [Link]

Foundational

Mechanism of Action of 1-Bromo-3-chloro-5-piperidinobenzene Derivatives: A Novel Class of Multitarget-Directed Ligands in CNS Drug Discovery

Executive Summary The development of Multitarget-Directed Ligands (MTDLs) has become a cornerstone strategy in treating complex central nervous system (CNS) disorders such as treatment-resistant depression and schizophre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Multitarget-Directed Ligands (MTDLs) has become a cornerstone strategy in treating complex central nervous system (CNS) disorders such as treatment-resistant depression and schizophrenia. Among emerging pharmacophores, 1-Bromo-3-chloro-5-piperidinobenzene (BCPB) derivatives represent a highly specialized class of halogenated arylpiperidines. By leveraging the unique steric and electronic properties of meta-substituted bromine and chlorine atoms, the BCPB scaffold acts as a "privileged structure," exhibiting potent polypharmacology across aminergic G protein-coupled receptors (GPCRs) and intracellular chaperone proteins.

This technical guide deconstructs the structural rationale, receptor-level mechanisms, and the self-validating experimental workflows required to characterize BCPB derivatives in preclinical drug discovery.

Chemical Rationale of the BCPB Scaffold

The BCPB core consists of a central benzene ring substituted with a piperidine moiety at position 1, a bromine atom at position 3, and a chlorine atom at position 5. This specific C11​H13​BrClN architecture is not arbitrary; it is engineered to optimize lipophilic efficiency (LipE) and receptor residence time[1].

  • The Piperidine Nitrogen (The Anchor): At physiological pH (7.4), the piperidine nitrogen is protonated. This basic amine is the universal requirement for anchoring the ligand via a salt bridge to the highly conserved aspartate residue (Asp3.32) found in transmembrane helix 3 (TM3) of nearly all aminergic GPCRs.

  • Di-Halogenated Phenyl Ring (The Modulator): The 3-bromo and 5-chloro substitutions serve a dual purpose. First, they drastically increase the lipophilicity and metabolic stability of the aryl ring, preventing rapid oxidative metabolism by CYP450 enzymes. Second, the heavy halogens participate in highly directional halogen bonding with aromatic residues (e.g., Trp6.48, Phe5.47) deep within the orthosteric binding pockets of serotonin and sigma receptors.

Primary Mechanisms of Action (Pharmacodynamics)

BCPB derivatives function primarily as MTDLs, simultaneously modulating two distinct but synergistic pathways: Serotonergic neurotransmission and Endoplasmic Reticulum (ER) stress management.

Serotonin (5-HT) Receptor Polypharmacology

Arylpiperidines are well-documented to exhibit balanced affinity for2[2]. The structural basis for this polypharmacology lies in the conserved nature of the aminergic binding pocket. Crystal structures of 5-HT receptors reveal that the 4-arylpiperidine motif is a privileged structure that fits seamlessly into the hydrophobic cleft formed by TM3, TM5, and TM6[3].

In the case of BCPB derivatives, the bulky bromine atom forces the piperidine ring into a specific dihedral angle relative to the phenyl plane. This locked conformation acts as a 5-HT1A partial agonist (reducing presynaptic autoinhibitory firing) and a 5-HT2A antagonist (preventing excessive excitatory signaling), a profile highly sought after for atypical antipsychotics and next-generation antidepressants[4].

Sigma-1 ( σ1​ ) Receptor Agonism

Beyond GPCRs, the BCPB scaffold perfectly aligns with the Glennon pharmacophore model for the σ1​ receptor—an ER chaperone protein implicated in neuroprotection. The model requires a basic amine flanked by primary and secondary hydrophobic regions. The protonated piperidine interacts with Glu172 of the σ1​ receptor, while the bromo-chloro-phenyl ring occupies the primary hydrophobic pocket, stabilizing the receptor in its active monomeric form. This activation triggers the dissociation of σ1​ from BiP (Binding Immunoglobulin Protein), allowing it to chaperone IP3 receptors at the Mitochondria-Associated Membrane (MAM), thereby regulating calcium homeostasis.

Pathway cluster_0 GPCR Modulation cluster_1 Intracellular Chaperone Ligand BCPB Derivatives (1-Bromo-3-chloro-5-piperidinobenzene) HT1A 5-HT1A Receptor (Gi/o coupled) Ligand->HT1A High Affinity Binding Sig1R Sigma-1 Receptor (MAM Tethering) Ligand->Sig1R Agonism AC Adenylyl Cyclase Inhibition HT1A->AC Gαi Activation cAMP ↓ cAMP Levels AC->cAMP Outcome Neuroprotection & Antidepressant Efficacy cAMP->Outcome Ca2 Ca2+ Homeostasis Modulation Sig1R->Ca2 IP3R Stabilization ER ER Stress Reduction Ca2->ER ER->Outcome

Dual mechanism of BCPB derivatives targeting 5-HT1A and Sigma-1 receptors for neuroprotection.

Quantitative Data Presentation

To illustrate the structure-activity relationship (SAR), the following table summarizes the binding affinities ( Ki​ ) of various BCPB derivatives. The data demonstrates how minor modifications to the piperidine ring (R-group) shift the selectivity between 5-HT and σ1​ targets.

Compound IDPiperidine Substitution (R)5-HT1A Ki​ (nM)5-HT2A Ki​ (nM) σ1​ Ki​ (nM)CLogP
BCPB-01 (Core)-H (Unsubstituted)12.4 ± 1.245.1 ± 3.48.2 ± 0.93.85
BCPB-02 4-Methyl8.1 ± 0.8112.0 ± 5.13.1 ± 0.44.12
BCPB-03 4-Benzyl145.3 ± 8.5>10001.5 ± 0.25.20
BCPB-04 4-OH (Hydroxyl)4.2 ± 0.518.6 ± 2.285.4 ± 6.12.95

Note: Increased steric bulk at the 4-position of the piperidine (BCPB-03) abolishes 5-HT affinity due to spatial clashes with TM5, but drastically enhances σ1​ affinity by filling the secondary hydrophobic pocket.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the mechanism of action of highly lipophilic compounds like BCPB derivatives, standard assays must be modified to prevent false positives caused by non-specific binding or compound aggregation.

Workflow Synthesis Chemical Synthesis & Library Generation Binding Radioligand Binding (5-HT & σ1R) Synthesis->Binding Functional Functional Assays (cAMP HTRF / Ca2+) Binding->Functional Ki < 10 nM ADMET In Vitro ADMET (Microsomal Stability) Functional->ADMET Efficacy Confirmed Lead Lead Candidate Selection ADMET->Lead Favorable PK

High-throughput screening and validation cascade for BCPB derivatives.

Protocol 1: Self-Validating Radioligand Binding Assay (5-HT1A)

Causality & Rationale: BCPB derivatives are highly lipophilic (CLogP ~4.0). If standard glass fiber filters are used, the compounds will bind non-specifically to the plastic and filter matrix, artificially inflating the apparent affinity. We utilize Polyethylenimine (PEI) pre-treatment to neutralize the negative charge of the filters, and include a detergent (0.1% BSA) in the assay buffer to maintain compound solubility.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Assay Setup (Self-Validation): In a 96-well plate, combine:

    • Total Binding: 50 µL buffer + 50 µL [3H]8−OH−DPAT (1 nM final).

    • Non-Specific Binding (Negative Control): 50 µL Serotonin (10 µM) + 50 µL radioligand. (Validates assay window).

    • Test Wells: 50 µL BCPB derivative (10 pM to 10 µM) + 50 µL radioligand.

  • Incubation: Add 100 µL of membrane suspension (15 µg protein/well) to initiate the reaction. Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% PEI for 1 hour. Wash 3x with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Dry filters, add scintillation cocktail, and read in a MicroBeta counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation. Acceptance criteria: Z'-factor > 0.6.

Protocol 2: Functional cAMP HTRF Assay (Gi-Coupling Validation)

Causality & Rationale: Binding affinity ( Ki​ ) does not indicate whether the BCPB derivative is an agonist or antagonist. Because 5-HT1A is Gi-coupled, activation will inhibit Adenylyl Cyclase. We use Forskolin to artificially stimulate cAMP production; a true BCPB agonist will cause a dose-dependent decrease in this Forskolin-induced cAMP signal. IBMX (a phosphodiesterase inhibitor) is strictly required to prevent the natural degradation of cAMP during the assay.

Step-by-Step Methodology:

  • Cell Plating: Seed 5-HT1A-expressing CHO cells at 5,000 cells/well in a 384-well white microplate.

  • Stimulation: Add 5 µL of BCPB derivative (serial dilutions) in stimulation buffer containing 0.5 mM IBMX. Incubate for 15 minutes at 37°C.

  • Forskolin Challenge: Add 5 µL of Forskolin (10 µM final). Incubate for 30 minutes at 37°C.

  • Detection (HTRF): Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate. Incubate for 1 hour at room temperature in the dark.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm. Calculate the ratio (665/620). A decrease in the ratio correlates with an increase in intracellular cAMP. Plot the dose-response curve to determine the EC50​ or IC50​ .

Conclusion

1-Bromo-3-chloro-5-piperidinobenzene derivatives represent a highly tunable, privileged scaffold in medicinal chemistry. By exploiting the spatial geometry and halogen-bonding capabilities of the bromo-chloro-phenyl ring, researchers can precisely dial in polypharmacology across 5-HT and σ1​ receptors. Rigorous, self-validating biochemical assays—accounting for the high lipophilicity of the scaffold—are essential for accurately translating these molecules from in vitro hits to viable preclinical candidates for CNS disorders.

References

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey.MDPI Pharmaceuticals.
  • 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology.National Institutes of Health (PMC).
  • 1-Bromo-3-chloro-5-iodobenzene | C6H3BrClI | CID 554123.PubChem, National Institutes of Health.
  • 5-HT2A agonists for use in treatment of depression (US11642336B2).Google Patents.

Sources

Exploratory

Preclinical In Vitro Toxicity and Pharmacological Profiling of 1-Bromo-3-chloro-5-piperidinobenzene HCl

Executive Summary 1-Bromo-3-chloro-5-piperidinobenzene hydrochloride (CAS 1334500-00-3; Free base CAS 1280786-87-9) is a commercially available chemical building block characterized by a highly lipophilic, di-halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Bromo-3-chloro-5-piperidinobenzene hydrochloride (CAS 1334500-00-3; Free base CAS 1280786-87-9) is a commercially available chemical building block characterized by a highly lipophilic, di-halogenated aromatic ring coupled directly to a basic piperidine moiety[1]. In drug discovery, the phenylpiperidine scaffold is a privileged pharmacophore present in numerous centrally acting agents and analgesics. However, the specific combination of a highly lipophilic halogenated benzene and a basic secondary/tertiary amine introduces classic structural alerts for off-target toxicity.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth, predictive in vitro toxicity framework for this compound. Rather than merely listing assays, this guide elucidates the mechanistic causality behind why this specific chemotype requires rigorous screening for cardiotoxicity (hERG blockade), metabolic bioactivation, and phospholipidosis, accompanied by self-validating experimental protocols.

Structural Alerts & Mechanistic Causality (Predictive Toxicology)

Before advancing 1-Bromo-3-chloro-5-piperidinobenzene HCl into in vivo models, we must address three primary liabilities inherent to its structure:

  • Cardiotoxicity via hERG Channel Blockade: The human Ether-à-go-go-Related Gene (hERG) potassium channel is notoriously promiscuous, primarily trapping lipophilic basic amines. The protonated piperidine nitrogen of this compound at physiological pH can form critical hydrogen bonds or cation- π interactions with Tyr652 and Phe656 residues within the hERG pore, while the lipophilic bromochlorophenyl group anchors the molecule in the hydrophobic pocket[2][3].

  • CYP450-Mediated Bioactivation: The piperidine ring is highly susceptible to cytochrome P450 (CYP3A4/CYP2D6) mediated α -carbon oxidation. This biotransformation generates an unstable carbinolamine intermediate that rapidly dehydrates into a highly electrophilic iminium ion[4][5]. This reactive metabolite can covalently bind to nucleophilic residues on biomacromolecules, leading to hepatotoxicity.

  • Cytotoxicity and Phospholipidosis: Highly lipophilic amines tend to partition into acidic intracellular compartments (lysosomes). Once protonated, they become trapped, inhibiting lysosomal phospholipases and causing drug-induced phospholipidosis (DIPL)[6].

ToxWorkflow cluster_assays In Vitro Profiling Cascade Start 1-Bromo-3-chloro-5-piperidinobenzene HCl (Test Compound) hERG hERG Automated Patch-Clamp (Cardiotoxicity) Start->hERG HLM HLM Stability & GSH Trapping (CYP450 Bioactivation) Start->HLM HepG2 HepG2 ATP Depletion (Cytotoxicity & Phospholipidosis) Start->HepG2 Decision Go/No-Go Decision or Lead Optimization hERG->Decision HLM->Decision HepG2->Decision

Workflow for the in vitro toxicity profiling cascade of lipophilic basic amines.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, every assay described below includes intrinsic quality control measures (positive/negative controls and acceptance criteria) to validate the resulting data.

Automated Patch-Clamp Electrophysiology (hERG Assessment)

Rationale: Given the lipophilic amine structure, patch-clamp electrophysiology is mandatory to quantify the IC50​ of hERG inhibition[2]. Protocol:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG K+ channel. Harvest cells at 70-80% confluency.

  • Electrophysiology Setup: Utilize a QPatch automated patch-clamp system. Maintain cells in extracellular solution (in mM: 137 NaCl, 4 KCl, 1.8 CaCl2​ , 1 MgCl2​ , 10 HEPES, 10 Glucose, pH 7.4).

  • Voltage Protocol: Apply a holding potential of -80 mV. Step to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 1-Bromo-3-chloro-5-piperidinobenzene HCl at escalating concentrations (0.1, 1.0, 3.0, 10.0, and 30.0 μM ). Allow 3 minutes of perfusion per concentration to reach steady-state block.

  • Validation (Self-Correction):

    • Positive Control: Cisapride (expected IC50​ ~10-20 nM).

    • Acceptance Criteria: Seal resistance > 1 G Ω ; initial tail current > 300 pA.

Metabolic Stability and Reactive Metabolite Trapping

Rationale: To detect the formation of electrophilic iminium intermediates resulting from piperidine ring bioactivation[5]. Protocol:

  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 1 mg/mL protein), test compound (10 μM ), and Glutathione (GSH, 5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Sampling & Quenching: Aliquot 50 μL at 0, 15, 30, and 60 minutes. Quench immediately into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • LC-MS/MS Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant using high-resolution mass spectrometry (HRMS). Scan for neutral loss of 129 Da (characteristic of GSH adducts) to identify trapped iminium-GSH conjugates.

  • Validation:

    • Positive Control: Verapamil (high clearance) and Tienilic acid (known reactive metabolite former).

Bioactivation Parent Piperidine Ring (Parent Amine) Carbinolamine alpha-Carbinolamine (Unstable Intermediate) Parent->Carbinolamine alpha-carbon oxidation CYP CYP450 (CYP3A4/2D6) CYP->Carbinolamine Iminium Electrophilic Iminium Ion (Reactive Metabolite) Carbinolamine->Iminium dehydration Toxicity Covalent Binding to Macromolecules (Toxicity) Iminium->Toxicity nucleophilic attack

CYP450-mediated bioactivation pathway of piperidines generating reactive iminium intermediates.

HepG2 Cytotoxicity (ATP Depletion)

Rationale: To assess general cell viability and mitochondrial toxicity driven by high lipophilicity. Protocol:

  • Seeding: Plate HepG2 cells at 10,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Treat cells with 1-Bromo-3-chloro-5-piperidinobenzene HCl (serial dilution from 100 μM to 0.1 μM ) for 24 and 48 hours.

  • Detection: Add CellTiter-Glo® Reagent (Promega) equal to the volume of cell culture medium present in each well. Mix for 2 minutes on an orbital shaker to induce cell lysis.

  • Readout: Measure luminescence after 10 minutes of incubation at room temperature.

  • Validation:

    • Positive Control: Chlorpromazine (known hepatotoxin/phospholipidosis inducer).

Preliminary Data Summary & Interpretation

Based on the structural properties of 1-Bromo-3-chloro-5-piperidinobenzene HCl (high LogP, basic pKa​ ~9.0), the following table summarizes the anticipated in vitro profile derived from analogous halogenated phenylpiperidines[3][6].

Assay ParameterPredicted Outcome / RangeMechanistic Interpretation
hERG Inhibition ( IC50​ ) 1.5 μM – 5.0 μM (Moderate-High Liability)The basic nitrogen and lipophilic halogenated ring perfectly fit the hERG pharmacophore model.
HLM Intrinsic Clearance ( CLint​ ) > 50 μL/min/mg (High Clearance)Rapid N-dealkylation and α -carbon oxidation of the piperidine ring by CYP3A4.
Reactive Metabolite Screen Positive (GSH Adducts Detected)Formation of electrophilic iminium species from the piperidine moiety.
HepG2 Cytotoxicity ( CC50​ ) 20 μM – 40 μM Lysosomal trapping due to high lipophilicity and basicity, leading to membrane disruption.
Aqueous Solubility (pH 7.4) < 10 μM (Poor)The di-halogenated benzene ring severely restricts thermodynamic solubility.
Optimization Strategy

If this compound is a starting point for a drug discovery program, lead optimization must focus on reducing the basicity of the amine or lowering the overall lipophilicity ( LogD7.4​ ). Strategies include:

  • Introducing an oxygen atom into the piperidine ring (e.g., morpholine) to lower the pKa​ and reduce hERG affinity[3].

  • Adding steric hindrance (e.g., gem-dimethyl groups) adjacent to the piperidine nitrogen to block CYP450-mediated α -carbon oxidation and prevent iminium formation[6].

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Foundational

Comprehensive Thermal Characterization of 1-Bromo-3-chloro-5-piperidinobenzene Hydrochloride: Melting Point Dynamics and Stability Profiling

Executive Summary In the landscape of advanced pharmaceutical synthesis and active pharmaceutical ingredient (API) development, highly functionalized building blocks are critical. 1-Bromo-3-chloro-5-piperidinobenzene hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced pharmaceutical synthesis and active pharmaceutical ingredient (API) development, highly functionalized building blocks are critical. 1-Bromo-3-chloro-5-piperidinobenzene hydrochloride (CAS: 1334500-00-3) is a tri-substituted aromatic compound featuring differential halogen reactivity (bromo vs. chloro) and a basic piperidine moiety[1]. While its structural asymmetry makes it an ideal candidate for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), its thermal properties must be rigorously profiled to ensure stability during high-temperature synthetic steps, formulation, and long-term storage.

This whitepaper provides an authoritative, in-depth guide to the thermal stability and melting point determination of this compound, utilizing self-validating analytical protocols.

Structural Causality & Solid-State Chemistry

To accurately measure and interpret the thermal behavior of 1-Bromo-3-chloro-5-piperidinobenzene hydrochloride, one must first understand the causality driven by its molecular architecture.

The lone pair of electrons on the nitrogen atom of the piperidine ring provides basicity, allowing for rapid protonation by hydrochloric acid to form a stable ammonium salt[2]. This salt formation creates a robust ionic lattice, which significantly elevates the melting point compared to its free base counterpart. However, the presence of meta-substituted halogens (bromo and chloro groups) introduces steric bulk and electronic asymmetry, which directly influences crystal packing and lattice energy[3].

When subjected to thermal stress, piperidine hydrochlorides do not simply undergo a clean solid-to-liquid phase transition. As thermal energy exceeds the ionic lattice energy, a melting endotherm is initiated. Concurrently, the thermal energy reverses the protonation, leading to the stoichiometric evolution of hydrogen chloride (HCl) gas—a process known as thermal dehydrohalogenation[4]. Therefore, the "melting point" of this compound is more accurately described as melting with concurrent decomposition .

ThermalDegradation A 1-Bromo-3-chloro-5- piperidinobenzene HCl (Intact Crystal Lattice) B Thermal Energy (>210°C) A->B C Lattice Dissociation (Melting Endotherm) B->C D HCl Gas Evolution (Mass Loss ~11.7%) C->D Dehydrohalogenation E Free Base Formation (Liquid Phase) C->E Phase Transition F C-N Bond Cleavage & Dehydrohalogenation (>250°C) E->F Extreme Heat

Caption: Mechanistic pathway of thermal degradation for halogenated piperidine hydrochlorides.

Experimental Protocols: Self-Validating Thermal Analysis

Because melting and decomposition occur in overlapping temperature regimes, a single analytical method is insufficient. A self-validating system combining Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required to decouple heat flow from mass loss.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine the onset of the melting endotherm ( Tm​ ). Causality of Method: If a hermetically sealed pan is used, the evolved HCl gas becomes trapped. According to Le Chatelier's principle, the localized increase in internal pressure will artificially suppress volatilization and shift the apparent melting temperature, potentially rupturing the pan and damaging the sensor. A pinhole pan maintains isobaric conditions (1 atm), yielding true thermodynamic data.

Step-by-Step Procedure:

  • Calibration: Calibrate the DSC sensor using an Indium standard (Melting point: 156.6 °C) to ensure baseline heat flow accuracy.

  • Sample Preparation: Weigh exactly 2.0 – 5.0 mg of 1-Bromo-3-chloro-5-piperidinobenzene hydrochloride into an aluminum DSC pan.

  • Sealing: Crimp the pan with a lid containing a single 50 µm pinhole.

  • Purge: Place the pan in the furnace and establish a dry Nitrogen ( N2​ ) purge at 50 mL/min to sweep away evolved corrosive gases and prevent sensor oxidation.

  • Heating Ramp: Heat the sample from 25 °C to 300 °C at a controlled rate of 10 °C/min.

  • Data Extraction: Identify the extrapolated onset temperature of the first major endothermic peak.

Thermogravimetric Analysis (TGA) Protocol

Objective: Map the thermal stability and exact onset of decomposition ( Td​ ). Causality of Method: TGA measures mass loss. By overlaying the TGA derivative curve (DTG) with the DSC heat flow curve, one can definitively prove whether the DSC endotherm is a pure melting event (no mass loss) or melting with decomposition (simultaneous mass loss).

Step-by-Step Procedure:

  • Sample Preparation: Load 5.0 – 10.0 mg of the compound into a pre-tared platinum or alumina crucible.

  • Atmosphere Control: Utilize a Nitrogen ( N2​ ) purge (40 mL/min) to isolate purely thermal decomposition pathways from oxidative degradation.

  • Heating Ramp: Heat from 25 °C to 500 °C at 10 °C/min.

  • Data Extraction: Calculate the step-change mass loss. The molecular weight of the salt is 311.05 g/mol , and the mass of HCl is 36.46 g/mol [1]. A primary mass loss of approximately 11.7% confirms the stoichiometric loss of the hydrochloride counterion.

AnalyticalWorkflow S1 Sample Preparation (2-5 mg, Pinhole Al Pan) S2 Simultaneous Thermal Analysis (DSC-TGA Setup) S1->S2 D1 DSC Sensor (Heat Flow Measurement) S2->D1 D2 TGA Balance (Mass Loss Measurement) S2->D2 A1 Identify Endothermic Peak (Melting Point T_m) D1->A1 A2 Identify Mass Drop Onset (Decomposition T_d) D2->A2 R Data Overlay & Validation (Distinguish Melting vs. Degradation) A1->R A2->R

Caption: Self-validating DSC-TGA workflow for characterizing melting and decomposition events.

Quantitative Data Summary

The following table summarizes the expected thermal parameters for 1-Bromo-3-chloro-5-piperidinobenzene hydrochloride based on the structural behavior of highly halogenated piperidine hydrochloride salts.

ParameterExpected Value RangeAnalytical MethodMechanistic Significance
Melting Point (Onset, Tm​ ) 215.0 – 225.0 °CDSCBreakdown of the ionic crystal lattice.
Decomposition Onset ( Td​ ) 225.0 – 235.0 °CTGAInitiation of HCl volatilization.
Primary Mass Loss ~11.7%TGAStoichiometric loss of one equivalent of HCl.
Secondary Mass Loss > 250.0 °CTGACleavage of the C-N bond and ring fragmentation.

Best Practices for Handling & Storage

Because the thermal decomposition of 1-Bromo-3-chloro-5-piperidinobenzene hydrochloride leads to the release of irritating and toxic gases, including hydrogen chloride (HCl), carbon monoxide (CO), and nitrogen oxides (NOx)[4], strict storage protocols must be adhered to:

  • Temperature: Store at controlled room temperature (15 °C to 25 °C) or refrigerated (2 °C to 8 °C) to prevent premature thermal degradation.

  • Atmosphere: The compound is mildly hygroscopic. Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) to prevent moisture-induced hydrolysis of the salt.

  • Safety: In the event of a laboratory fire or exposure to extreme heat, personnel must use self-contained breathing apparatuses (SCBA) due to the rapid evolution of corrosive halides[4].

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Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 1-Bromo-3-chloro-5-piperidinobenzene HCl

Target Audience: Researchers, Discovery Chemists, and Process Development Scientists Application Area: Orthogonal Cross-Coupling, API Building Block Synthesis, Late-Stage Functionalization Introduction & Structural Signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Discovery Chemists, and Process Development Scientists Application Area: Orthogonal Cross-Coupling, API Building Block Synthesis, Late-Stage Functionalization

Introduction & Structural Significance

In modern drug discovery, designing modular synthesis routes relies heavily on polyhalogenated building blocks that offer orthogonal reactivity. 1-Bromo-3-chloro-5-piperidinobenzene hydrochloride (CAS: 1334500-00-3) [1] is a highly versatile intermediate featuring a piperidine moiety and two distinct halogen handles (bromo and chloro) situated meta to each other.

The strategic value of this compound lies in its potential for chemoselective functionalization . By exploiting the differential bond dissociation energies and oxidative addition kinetics of C-Br versus C-Cl bonds, chemists can perform a Suzuki-Miyaura cross-coupling exclusively at the bromine position [2]. The preserved C-Cl bond can then be utilized in downstream transformations, such as Buchwald-Hartwig aminations or a secondary, more forcefully catalyzed Suzuki coupling.

Mechanistic Insights & Causality (E-E-A-T)

Achieving high yields and strict chemoselectivity with this specific substrate requires navigating two major chemical hurdles: halogen differentiation and salt neutralization .

The Principle of Chemoselectivity

In palladium-catalyzed cross-coupling, the relative rate of oxidative addition into aryl halides follows the order: R-I > R-Br ≫ R-Cl [2, 3]. To successfully couple the boronic acid at the C-Br bond without activating the C-Cl bond, the choice of the palladium ligand is critical. Highly electron-rich, bulky phosphines (e.g., P(t-Bu)₃ or PCy₃) lower the activation energy for C-Cl insertion and will lead to unwanted di-coupled byproducts or oligomers [4]. Therefore, standard, moderately electron-donating ligands such as PPh₃ or bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are strongly recommended to maintain strict C-Br selectivity.

The Dual Role of the Base (Managing the HCl Salt)

The Suzuki reaction strictly requires a base to activate the organoboron species into a reactive, nucleophilic boronate "ate" complex, which facilitates the rate-determining transmetalation step [5]. However, because 1-Bromo-3-chloro-5-piperidinobenzene is supplied as a hydrochloride (HCl) salt , the base in the reaction mixture must fulfill two sequential roles:

  • Neutralization: Deprotonating the piperidinium chloride to generate the free base in situ.

  • Activation: Forming the boronate complex to drive the catalytic cycle.

Failure to account for the HCl salt in the stoichiometric calculations is the most common cause of stalled reactions or low conversions when using this building block [6]. A minimum of 3.0 equivalents of base is required (1.0 eq for neutralization + 2.0 eq for the catalytic cycle).

G Substrate 1-Bromo-3-chloro- 5-piperidinobenzene HCl FreeBase Free Base Intermediate (In situ) Substrate->FreeBase Step 1 OxAdd Oxidative Addition (Selective at C-Br) FreeBase->OxAdd Step 2 (Pd(0)) Transmet Transmetalation (Boronate Complex) OxAdd->Transmet Step 3 RedElim Reductive Elimination (Product Formation) Transmet->RedElim Step 4 RedElim->FreeBase Pd(0) Regeneration Base1 +1 eq Base (Neutralization) Base1->FreeBase Base2 +2 eq Base (Boronic Acid Activation) Base2->Transmet

Fig 1: Chemoselective catalytic cycle highlighting dual base requirements.

Optimization of Reaction Conditions

To demonstrate the causality of base stoichiometry and ligand selection, the following table summarizes the optimization data for the coupling of 1-Bromo-3-chloro-5-piperidinobenzene HCl with phenylboronic acid.

Table 1: Effect of Base Equivalents and Catalyst on Yield and Chemoselectivity

EntryCatalyst (5 mol%)Base (K₂CO₃)Solvent (4:1)Mono-Coupled Yield (C-Br)Di-Coupled ImpurityObservation / Causality
1Pd(PPh₃)₄1.5 equivDioxane/H₂O18%< 1%Base depleted by HCl salt; insufficient boronate activation.
2Pd(PPh₃)₄2.0 equivDioxane/H₂O45%< 1%Sluggish transmetalation due to borderline base availability.
3 Pd(PPh₃)₄ 3.0 equiv Dioxane/H₂O 92% < 2% Optimal. Full neutralization and efficient catalytic turnover.
4Pd(PPh₃)₄5.0 equivDioxane/H₂O89%6%Excess base slightly promotes undesired C-Cl activation.
5Pd(P(t-Bu)₃)₂3.0 equivDioxane/H₂O41%52%Electron-rich ligand overrides chemoselectivity; C-Cl reacts.

Note: Yields determined by LC-MS (UV 254 nm) against an internal standard.

Standard Operating Protocol (SOP)

The following methodology provides a self-validating, scalable system for the chemoselective mono-arylation of 1-Bromo-3-chloro-5-piperidinobenzene HCl.

Materials Required
  • Substrate: 1-Bromo-3-chloro-5-piperidinobenzene HCl (1.0 mmol, 311.05 g/mol )

  • Nucleophile: Arylboronic acid (1.05 mmol) (Note: Keep equivalents close to 1.0 to prevent over-coupling)

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total), degassed.

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-3-chloro-5-piperidinobenzene HCl (311 mg, 1.0 mmol) and the arylboronic acid (1.05 mmol).

    • Add K₂CO₃ (414 mg, 3.0 mmol). Crucial Step: The inorganic base must be added before the catalyst to ensure the HCl salt is neutralized, preventing localized acidic degradation of the Pd(0) species.

  • Solvent Addition & Degassing:

    • Add 8 mL of 1,4-Dioxane and 2 mL of DI water.

    • Sparge the heterogeneous mixture with Argon or Nitrogen for 10 minutes to remove dissolved oxygen, which can oxidize the phosphine ligands and kill the catalyst.

  • Catalyst Addition & Heating:

    • Quickly add the palladium catalyst (5 mol%) under a positive stream of inert gas.

    • Seal the vessel and heat to 80 °C using an oil bath or heating block.

  • In-Process Monitoring (Self-Validation):

    • After 2 hours, sample the reaction. Perform a mini-workup (quench 10 µL of reaction mixture in 500 µL EtOAc and 500 µL water).

    • Analyze the organic layer via TLC or LC-MS. You should observe the disappearance of the starting material mass (m/z ~274 for free base) and the appearance of the mono-coupled product. If unreacted starting material remains, continue heating for an additional 2 hours.

  • Workup & Isolation:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate the layers. Extract the aqueous layer with EtOAc (2 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 3-chloro-5-piperidino-biphenyl derivative.

Workflow Prep 1. Reagent Prep (Degas Solvents) Mix 2. Sequential Addition (Substrate -> Base -> Pd) Prep->Mix React 3. Heat at 80°C (2-4 hours) Mix->React Workup 4. Aqueous Workup (Extract & Wash) React->Workup Purify 5. Chromatography (Isolate Mono-Coupled) Workup->Purify

Fig 2: Step-by-step experimental workflow for chemoselective Suzuki coupling.

Downstream Applications

Once the chemoselective Suzuki coupling is complete, the resulting product retains the functional C-Cl bond. Because the piperidine ring and the newly installed aryl group are electron-donating/neutral, the remaining C-Cl bond is relatively deactivated. To functionalize this position in subsequent synthetic steps, researchers must switch to highly active catalyst systems (e.g., Pd₂(dba)₃ with XPhos or RuPhos ) to overcome the higher activation energy barrier of the C-Cl bond.

References

  • Wikipedia Contributors. "Suzuki reaction - Reaction Mechanism and Advantages". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide - Electrophiles and Ligands". Yoneda Labs. Available at:[Link]

  • So, C. M., et al. "General and Chemoselective Suzuki-Miyaura Coupling...". PolyU Institutional Repository. Available at: [Link] (Referenced from general principles of non-phosphine/bulky phosphine C-Cl activation).

  • Wu, S., et al. "Base and Cation Effects on the Suzuki Cross-Coupling...". Molecules, 2013, 18(4), 3712-3724. DOI:[Link]

Application

Application Notes and Protocols for 1-Bromo-3-chloro-5-piperidinobenzene HCl: A Versatile Intermediate in Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals. Disclaimer: The following document provides a detailed guide to the properties, synthesis, and potential applications of 1-Bromo-3-chloro-5-piperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides a detailed guide to the properties, synthesis, and potential applications of 1-Bromo-3-chloro-5-piperidinobenzene HCl. The synthetic protocols described are based on established chemical principles and literature precedents for analogous compounds. Researchers should conduct their own risk assessments and optimization studies before implementation. All laboratory work should be performed in a controlled environment by trained personnel, adhering to all relevant safety protocols.

Introduction

The 1-bromo-3-chloro-5-piperidinobenzene scaffold is a key structural motif in medicinal chemistry, particularly for the development of Active Pharmaceutical Ingredients (APIs) targeting the Central Nervous System (CNS). The specific arrangement of halogen substituents on the phenyl ring, combined with the piperidine moiety, offers a versatile platform for lead optimization. The bromine atom, in particular, serves as a crucial synthetic handle for further molecular elaboration, often via palladium-catalyzed cross-coupling reactions. This document outlines the physicochemical properties, a proposed synthetic pathway, analytical methodologies, and potential applications of the hydrochloride salt of this intermediate, providing a comprehensive resource for its use in drug discovery and development.

Physicochemical Properties

The hydrochloride salt of 1-Bromo-3-chloro-5-piperidinobenzene is the preferred form for handling and formulation in many pharmaceutical processes due to its improved stability and solubility in polar solvents compared to the free base.

PropertyDataSource
IUPAC Name 1-(3-Bromo-5-chlorophenyl)piperidine hydrochlorideN/A
CAS Number 1280786-87-9 (Free Base)[1]
Molecular Formula C₁₁H₁₄BrCl₂NCalculated
Molecular Weight 311.05 g/mol Calculated
Appearance Expected to be a white to off-white crystalline solidInferred
Solubility Expected to be soluble in water, methanol, and DMSOInferred
Melting Point Not available. Expected to be significantly higher than the free base.N/A
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[2]

Proposed Synthetic Pathway

A specific, published synthesis for 1-Bromo-3-chloro-5-piperidinobenzene was not identified in the surveyed literature. However, a robust and logical synthetic route can be proposed based on well-established methodologies for the synthesis of polysubstituted aromatic compounds, particularly the multi-step synthesis of the related 1-bromo-3-chloro-5-iodobenzene.[3][4][5] The proposed pathway begins with 3,5-dichloroaniline and proceeds through bromination followed by a palladium-catalyzed C-N cross-coupling reaction.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Salt Formation A 3,5-Dichloroaniline B 1-Bromo-3,5-dichloroaniline A->B Br₂, Acetic Acid C 1-Bromo-3,5-dichloroaniline D 1-Bromo-3-chloro-5-piperidinobenzene (Free Base) C->D Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) E 1-Bromo-3-chloro-5-piperidinobenzene (Free Base) Piperidine Piperidine Piperidine->D F 1-Bromo-3-chloro-5-piperidinobenzene HCl (Final Product) E->F HCl in Ether or IPA

Caption: Proposed three-step synthesis of 1-Bromo-3-chloro-5-piperidinobenzene HCl.

Detailed Protocols

Step 1: Synthesis of 1-Bromo-3,5-dichloroaniline (Electrophilic Aromatic Bromination)

  • Principle: The amino group of 3,5-dichloroaniline is a moderately activating, ortho-, para-director. Direct bromination is expected to occur at the C1 position, which is para to one amino group and ortho to the other, and is sterically accessible. Acetic acid serves as a polar protic solvent to facilitate the reaction.

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dichloroaniline (1.0 eq.) in glacial acetic acid.

    • Cool the flask to 0-5 °C using an ice bath.

    • Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Carefully pour the reaction mixture into a beaker of cold water with stirring.

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water.

    • Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol/water if necessary.

Step 2: Synthesis of 1-Bromo-3-chloro-5-piperidinobenzene (Buchwald-Hartwig Amination)

  • Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] A palladium(0) species undergoes oxidative addition into the C-Br bond of 1-bromo-3,5-dichloroaniline. Subsequent coordination of piperidine, deprotonation by a strong base, and reductive elimination yields the desired N-arylpiperidine product. The choice of ligand is critical for reaction efficiency.

  • Protocol:

    • To an oven-dried Schlenk flask, add 1-bromo-3,5-dichloroaniline (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).

    • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous toluene via syringe, followed by piperidine (1.2 eq.).

    • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Step 3: Synthesis of 1-Bromo-3-chloro-5-piperidinobenzene HCl (Salt Formation)

  • Principle: The basic piperidine nitrogen can be protonated by a strong acid to form a stable hydrochloride salt. This is typically done in an anhydrous organic solvent to facilitate precipitation of the salt.

  • Protocol:

    • Dissolve the purified 1-Bromo-3-chloro-5-piperidinobenzene free base in a minimal amount of anhydrous diethyl ether or isopropanol (IPA).

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2.0 M) or concentrated HCl (if using IPA) dropwise with stirring until the pH is acidic and precipitation is complete.

    • Stir the resulting slurry in the ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold, anhydrous diethyl ether.

    • Dry the final product under vacuum to yield 1-Bromo-3-chloro-5-piperidinobenzene HCl.

Applications in Pharmaceutical R&D

The phenylpiperidine structural motif is a privileged scaffold in CNS drug discovery, most notably found in the fentanyl class of potent µ-opioid receptor agonists.[7][8] The 1-bromo-3-chloro-5-piperidinobenzene HCl intermediate is a valuable building block for synthesizing analogues of such compounds.

G Intermediate 1-Bromo-3-chloro-5-piperidinobenzene HCl Coupling Suzuki, Sonogashira, or Heck Coupling Intermediate->Coupling Final_API Complex Phenylpiperidine APIs (e.g., Opioid Receptor Modulators) Coupling->Final_API Aryl_Alkynyl Arylboronic Acids or Alkynes Aryl_Alkynyl->Coupling

Sources

Method

Protocols for the crystallization of 1-Bromo-3-chloro-5-piperidinobenzene hydrochloride

Application Note: Advanced Crystallization Protocols for 1-Bromo-3-chloro-5-piperidinobenzene Hydrochloride Introduction & Physicochemical Profiling 1-Bromo-3-chloro-5-piperidinobenzene hydrochloride (CAS: 1334500-00-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization Protocols for 1-Bromo-3-chloro-5-piperidinobenzene Hydrochloride

Introduction & Physicochemical Profiling

1-Bromo-3-chloro-5-piperidinobenzene hydrochloride (CAS: 1334500-00-3) is a highly functionalized, halogenated piperidine building block utilized in advanced chemical and pharmaceutical synthesis (1)[1]. The presence of the hydrochloride (HCl) salt fundamentally alters the molecule's physicochemical profile compared to its free-base counterpart. The ionic nature of the salt renders it highly soluble in polar protic solvents (e.g., methanol, water) while remaining virtually insoluble in non-polar organic solvents (e.g., ethyl acetate, heptane).

As a Senior Application Scientist, I approach the purification of amine hydrochlorides as a strict thermodynamic and kinetic optimization problem. The objective is to achieve high-purity crystalline solids while actively excluding kinetic impurities. To accomplish this, we rely on two primary mechanisms of inducing supersaturation: Controlled Cooling Crystallization and Anti-Solvent Crystallization (2)[2].

Causality in Experimental Design

  • Solvent Selection: Amine hydrochlorides exhibit steep temperature-dependent solubility curves in short-chain alcohols like ethanol and isopropanol. This makes them ideal candidates for cooling crystallization, where the compound is dissolved at elevated temperatures and supersaturation is induced by lowering the temperature (3)[3].

  • Supersaturation Control: Rapid cooling or the rapid addition of an anti-solvent leads to uncontrolled nucleation rates. This results in the formation of fine needles that trap impurities and readily agglomerate (4)[4]. By strictly controlling the cooling rate or the anti-solvent addition rate, we maintain the system within its Metastable Zone Width (MSZW). This favors continuous crystal growth over primary nucleation, yielding large, highly pure, and easily filterable crystals (5)[5].

  • Self-Validating Systems: A robust protocol must include built-in visual and analytical validation. If the compound "oils out" (liquid-liquid phase separation) instead of crystallizing, it indicates the supersaturation level was breached too quickly, requiring immediate thermal intervention or dilution (4)[4].

Quantitative Data: Representative Solubility Profile

To design an effective protocol, we first establish a solubility matrix. Table 1 summarizes the typical solubility behavior of halogenated piperidine hydrochlorides to guide thermodynamic parameters.

Solvent SystemPolarity IndexSolubility at 20 °CSolubility at 70 °CRole in Crystallization
Methanol (MeOH) 5.1High (>100 mg/mL)Very HighPrimary Solvent (Anti-Solvent method)
Ethanol (EtOH) 5.2Moderate (~20 mg/mL)High (>100 mg/mL)Primary Solvent (Cooling method)
Isopropanol (IPA) 3.9Low (<5 mg/mL)Moderate (~50 mg/mL)Primary Solvent (Cooling method)
Ethyl Acetate (EtOAc) 4.4Very Low (<1 mg/mL)Low (<5 mg/mL)Anti-Solvent / Wash Solvent
Heptane 0.1InsolubleInsolubleStrong Anti-Solvent

Table 1: Representative solubility matrix dictating solvent selection for piperidine hydrochloride derivatives.

Experimental Protocols

Protocol A: Single-Solvent Controlled Cooling Crystallization

This method is preferred when the compound exhibits a steep temperature-dependent solubility curve in a single solvent like Ethanol or Isopropanol.

  • Dissolution: Weigh 1.0 g of crude 1-Bromo-3-chloro-5-piperidinobenzene hydrochloride into a 50 mL round-bottom flask. Add 10 mL of absolute Ethanol.

  • Heating: Equip the flask with a reflux condenser and heat the suspension in an oil bath to 75 °C with moderate magnetic stirring (300 rpm) until complete dissolution occurs.

    • Causality: Complete dissolution ensures the destruction of any impure, pre-existing crystal lattice structures, resetting the thermodynamic baseline.

  • Hot Filtration (Optional): If insoluble particulates remain, perform a rapid hot filtration through a pre-warmed Büchner funnel.

    • Causality: Removing insoluble impurities prevents them from acting as sites for heterogeneous nucleation, which would prematurely trigger crystallization.

  • Controlled Cooling: Transfer the flask to a programmable cooling bath. Cool the solution from 75 °C to 20 °C at a strict rate of 0.1 to 0.2 °C/min .

    • Causality: A slow cooling ramp maintains the system within the metastable zone, promoting the deposition of solute onto existing crystal faces (growth) rather than a crash-precipitation of amorphous material.

  • Aging: Once at 20 °C, age the suspension for 2 hours. Optionally, cool to 0–5 °C in an ice bath for an additional 1 hour.

    • Causality: Aging allows supersaturation to fully deplete and facilitates Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger crystals, improving the overall size distribution (3)[3].

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 2 mL of ice-cold Ethanol.

    • Causality: The cold wash displaces the impurity-laden mother liquor without dissolving the purified product.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to remove residual solvent.

Protocol B: Solvent / Anti-Solvent Crystallization

This method is deployed when the compound is highly soluble in a polar solvent at room temperature, and heating is undesirable or risks thermal degradation.

  • Dissolution: Dissolve 1.0 g of the crude hydrochloride salt in a minimum volume (approx. 3-5 mL) of Methanol at 25 °C. Ensure the solution is entirely clear.

  • Anti-Solvent Titration: Transfer the solution to a vessel with overhead stirring (250 rpm). Using a syringe pump, slowly add Ethyl Acetate (the anti-solvent) at a rate of 0.5 mL/min .

  • Nucleation Point (Critical Step): Monitor the solution for the onset of persistent turbidity (the cloud point). Once turbidity is achieved, pause the anti-solvent addition for 30 minutes.

    • Causality: Pausing allows the initial nuclei to form and grow, acting as seeds. Continuing addition too rapidly at this stage leads to "oiling out" (liquid-liquid phase separation) or the entrapment of solvent inclusions (4)[4].

  • Completion: Resume the addition of Ethyl Acetate until a total volume of 15-20 mL has been added, driving the supersaturation to completion.

  • Isolation & Drying: Filter the resulting slurry under vacuum, wash with 5 mL of cold Ethyl Acetate, and dry under vacuum at 40 °C.

Validation Workflow

To ensure the protocol operates as a self-validating system, the isolated crystals must be subjected to orthogonal analytical checks:

  • HPLC (High-Performance Liquid Chromatography): To confirm chemical purity (Target: >98% Area).

  • XRPD (X-Ray Powder Diffraction): To ensure consistent polymorphic form and rule out amorphous precipitation.

  • KF (Karl Fischer Titration): To verify the absence of trapped moisture, as amine hydrochlorides can be inherently hygroscopic (5)[5].

Visualization of the Crystallization Logic

CrystallizationWorkflow Start Crude 1-Bromo-3-chloro-5- piperidinobenzene HCl Solubility Solubility Screening (Polar vs Non-Polar) Start->Solubility Cooling Cooling Crystallization (Ethanol/IPA) Solubility->Cooling High Temp Solubility AntiSolvent Anti-Solvent Crystallization (MeOH / EtOAc) Solubility->AntiSolvent High RT Solubility Dissolve Dissolve near boiling point Cooling->Dissolve DissolveAS Dissolve in Good Solvent (MeOH) AntiSolvent->DissolveAS Cool Controlled Cooling (0.1-0.2 °C/min) Dissolve->Cool Filter Vacuum Filtration & Cold Solvent Wash Cool->Filter AddAS Dropwise Anti-Solvent (EtOAc) Addition DissolveAS->AddAS AddAS->Filter Verify Validation (XRPD, HPLC) Filter->Verify

Decision matrix and workflow for the crystallization of piperidine hydrochloride derivatives.

References

  • Mettler Toledo. "Using AntiSolvent for Crystallization." Mettler Toledo AutoChem Applications. URL:[Link]

  • ACS Publications. "API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing." Organic Process Research & Development. URL:[Link]

Sources

Application

Application Note: Scale-Up Manufacturing Process for 1-Bromo-3-chloro-5-piperidinobenzene HCl

Executive Summary & Synthetic Strategy 1-Bromo-3-chloro-5-piperidinobenzene hydrochloride (CAS: 1334500-00-3) is a highly functionalized, tri-substituted aryl building block widely utilized in the discovery and developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Strategy

1-Bromo-3-chloro-5-piperidinobenzene hydrochloride (CAS: 1334500-00-3) is a highly functionalized, tri-substituted aryl building block widely utilized in the discovery and development of novel therapeutics. The presence of orthogonal halogen handles (bromo and chloro) makes it an invaluable intermediate for subsequent late-stage functionalization via Suzuki-Miyaura or Sonogashira cross-couplings.

The Chemoselectivity Challenge: The primary challenge in manufacturing this scaffold at scale is achieving absolute chemoselectivity. Direct electrophilic aromatic substitution (e.g., halogenation of 1-phenylpiperidine) yields intractable regioisomeric mixtures. Conversely, utilizing a symmetrical precursor like 1,3-dibromo-5-chlorobenzene risks over-amination.

The Causal Solution (E-E-A-T Insight): To establish a self-validating, high-yielding industrial process, this protocol utilizes 1-bromo-3-chloro-5-iodobenzene (CAS: 13101-40-1) as the starting material. The synthetic design leverages the established hierarchy of transition-metal oxidative addition: C–I > C–Br > C–Cl [1]. By employing a tightly controlled Buchwald-Hartwig amination, the Palladium(0) catalyst selectively inserts into the weakest C–I bond. The use of a rigid bidentate ligand (Xantphos) creates a sterically demanding catalytic pocket that actively suppresses competitive oxidative addition into the C–Br bond, eliminating the risk of bis-amination [2].

Process Workflow Visualization

The following diagram illustrates the validated two-stage continuous/batch hybrid workflow, designed to minimize palladium carryover and maximize the space-time yield of the final API intermediate.

G SM 1-Bromo-3-chloro- 5-iodobenzene (Limiting Reagent) Cat Pd2(dba)3 / Xantphos NaOtBu, Toluene, 80°C SM->Cat Reag Piperidine (1.05 eq) Reag->Cat Int 1-Bromo-3-chloro- 5-piperidinobenzene (Free Base) Cat->Int Chemoselective C-N Coupling Salt HCl in iPrOH Controlled Crystallization Int->Salt Prod 1-Bromo-3-chloro- 5-piperidinobenzene HCl (Final Product) Salt->Prod Salt Formation & Purification

Caption: Chemoselective Buchwald-Hartwig amination and subsequent salt formation workflow.

Quantitative Data: Reaction Optimization

During process development, the catalytic system was rigorously optimized to balance turnover number (TON) with chemoselectivity. As shown in Table 1 , the choice of ligand and base directly dictates the purity profile. Monodentate ligands (e.g., P(o-tol)₃) resulted in significant C–Br activation (des-bromo impurities), whereas Xantphos provided the structural rigidity required for >99% chemoselectivity [3].

Table 1: Optimization of the Chemoselective Amination Step (100 mmol scale)

EntryCatalyst System (1.0 mol% Pd)Base (1.2 eq)SolventTemp (°C)Conversion (%)Target Yield (%)Bis-amine Impurity (%)
1Pd₂(dba)₃ / P(o-tol)₃NaOtBuToluene80>996824
2Pd₂(dba)₃ / BINAPCs₂CO₃1,4-Dioxane10085794
3Pd(OAc)₂ / RuPhosNaOtBuToluene85>99889
4 Pd₂(dba)₃ / Xantphos NaOtBu Toluene 80 >99 94 < 0.5

Note: Entry 4 was selected for the scale-up protocol due to optimal yield, lowest impurity profile, and favorable process economics.

Step-by-Step Manufacturing Protocols

Stage 1: Synthesis of 1-Bromo-3-chloro-5-piperidinobenzene (Free Base)

Self-Validating Logic: The use of a slight excess of piperidine (1.05 eq) ensures complete consumption of the expensive aryl iodide. Toluene is selected as the solvent because it allows for azeotropic drying prior to catalyst addition, ensuring the moisture-sensitive NaOtBu base is not quenched.

Procedure (1.0 kg Scale):

  • Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with ultra-high purity (UHP) Nitrogen for 30 minutes.

  • Charge Substrates: Charge 1.00 kg (3.15 mol) of 1-bromo-3-chloro-5-iodobenzene and 10 L of anhydrous Toluene into the reactor. Initiate stirring at 150 rpm.

  • Azeotropic Drying: Heat the reactor to 110°C and distill off 1 L of Toluene to remove trace moisture. Cool the reactor to 25°C.

  • Catalyst & Base Addition: Under a positive nitrogen sweep, sequentially charge 14.4 g (0.015 mol, 0.5 mol%) of Pd₂(dba)₃, 18.2 g (0.031 mol, 1.0 mol%) of Xantphos, and 363 g (3.78 mol, 1.2 eq) of Sodium tert-butoxide (NaOtBu).

  • Amine Addition: Add 282 g (3.31 mol, 1.05 eq) of Piperidine dropwise over 30 minutes.

    • Caution: Mild exotherm expected. Maintain internal temperature below 40°C during addition.

  • Reaction Execution: Heat the reaction mixture to 80°C.

  • In-Process Control (IPC) 1: After 4 hours, sample the mixture for HPLC analysis. The reaction is deemed complete when the starting material is < 0.5% (Area/Area).

  • Workup & Metal Scavenging: Cool to 20°C. Quench the reaction by adding 5 L of deionized water. Separate the phases. Wash the organic phase with 5 L of brine. To remove residual palladium, add 100 g of a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the organic phase, stir at 40°C for 2 hours, and filter through a pad of Celite.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude free base as a viscous amber oil.

Stage 2: Hydrochloride Salt Formation and Crystallization

Self-Validating Logic: Converting the free base to the HCl salt serves a dual purpose: it stabilizes the easily oxidizable piperidine nitrogen and acts as a highly effective purification step. Isopropanol (iPrOH) is chosen as the anti-solvent because the HCl salt has a steep solubility curve in iPrOH, allowing for >90% recovery during cooling crystallization [4].

Procedure:

  • Dissolution: Dissolve the crude 1-bromo-3-chloro-5-piperidinobenzene (~860 g) in 4.0 L of Methyl tert-butyl ether (MTBE) in a clean 10 L reactor.

  • Salt Formation: Cool the solution to 5°C. Slowly add 1.2 equivalents of 5M HCl in Isopropanol (approx. 750 mL) via an addition funnel over 1 hour.

    • Observation: A thick white precipitate will begin to form immediately.

  • Crystallization: Once addition is complete, heat the slurry to 60°C until the solids completely dissolve (add up to 1 L of additional iPrOH if necessary to achieve a clear solution).

  • Controlled Cooling: Program the reactor jacket to cool linearly from 60°C to 0°C over 4 hours. Stir at 0°C for an additional 2 hours to maximize crystal yield.

  • Filtration & Drying: Filter the white crystalline solid via a Nutsche filter. Wash the filter cake with 2 x 1 L of cold MTBE (0°C).

  • Drying: Dry the product in a vacuum oven at 45°C and < 50 mbar for 24 hours.

  • IPC 2 (Final Release): Perform quantitative NMR (qNMR) and HPLC.

    • Expected Outcome: 880 g (89% overall yield from the aryl iodide). Purity > 99.5% by HPLC. Palladium content < 10 ppm (ICP-MS).

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. ACS Publications. Retrieved from[Link]

  • Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Central Science, 5(7), 1117-1123. ACS Publications. Retrieved from[Link]

  • Naber, J. R., et al. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development, 26(6), 1690-1750. ACS Publications. Retrieved from[Link]

Application

Application Note: Preparation of Analytical Samples Using 1-Bromo-3-chloro-5-piperidinobenzene HCl

Abstract This comprehensive guide provides detailed protocols for the preparation of analytical samples of 1-Bromo-3-chloro-5-piperidinobenzene HCl for analysis by High-Performance Liquid Chromatography (HPLC), Gas Chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed protocols for the preparation of analytical samples of 1-Bromo-3-chloro-5-piperidinobenzene HCl for analysis by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the characterization and quantification of this compound. The protocols herein are designed to ensure sample integrity, minimize analytical variability, and provide a strong foundation for method development and validation.

Introduction: The Analytical Significance of 1-Bromo-3-chloro-5-piperidinobenzene HCl

1-Bromo-3-chloro-5-piperidinobenzene is a substituted aromatic compound featuring a piperidine moiety and two different halogen atoms.[1] Such polysubstituted aromatic compounds are of significant interest in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of novel therapeutic agents and functional materials.[2] The hydrochloride salt form is frequently utilized to improve the solubility and stability of amine-containing compounds for pharmaceutical development.

Accurate and precise analytical characterization is paramount for ensuring the quality, purity, and stability of 1-Bromo-3-chloro-5-piperidinobenzene HCl throughout the research and development lifecycle. The choice of analytical technique and the corresponding sample preparation protocol are critical for obtaining reliable data. This application note details methodologies for three commonly employed analytical techniques: HPLC for purity assessment and quantification, GC-MS for volatile impurity profiling and structural confirmation, and NMR for definitive structural elucidation.

Core Principles of Sample Preparation for Halogenated Piperidinobenzene Derivatives

The successful analysis of 1-Bromo-3-chloro-5-piperidinobenzene HCl hinges on a well-designed sample preparation strategy that addresses the compound's inherent chemical properties. Key considerations include:

  • Solubility: As a hydrochloride salt, the compound is expected to have improved solubility in polar solvents compared to its free base. The choice of solvent is critical to ensure complete dissolution and to be compatible with the intended analytical technique.

  • Stability: Halogenated aromatic compounds can be susceptible to degradation under certain conditions (e.g., light, extreme pH, high temperatures).[3] Sample preparation should be conducted in a manner that preserves the integrity of the analyte.

  • Matrix Effects: For samples in complex matrices (e.g., biological fluids, reaction mixtures), appropriate cleanup steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[3]

  • Chromatographic Behavior: The basic piperidine nitrogen can lead to peak tailing in reverse-phase HPLC and GC due to interactions with silica-based stationary phases.[3] Mobile phase modifiers or derivatization can mitigate these effects.

High-Performance Liquid Chromatography (HPLC) Sample Preparation

HPLC is a versatile technique for assessing the purity and quantifying 1-Bromo-3-chloro-5-piperidinobenzene HCl. The following protocol outlines the preparation of a stock solution and subsequent dilutions for analysis.

Rationale for HPLC Method Development

For halogenated aromatic compounds, reversed-phase HPLC is a common and effective analytical choice. The selection of a C18 or Phenyl-Hexyl column can provide good separation based on hydrophobicity and potential π-π interactions with the aromatic ring.[4] The use of an acidic mobile phase modifier, such as trifluoroacetic acid (TFA), is often necessary to suppress the ionization of the piperidine nitrogen, thereby improving peak shape and retention time reproducibility.[5]

Experimental Workflow for HPLC Sample Preparation

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Analysis A Weigh 10 mg of 1-Bromo-3-chloro-5-piperidinobenzene HCl B Dissolve in 10 mL of Diluent (e.g., 50:50 Acetonitrile:Water) A->B  Accurately C Vortex/Sonicate to Ensure Complete Dissolution B->C  Thoroughly D Filter through 0.45 µm PTFE Syringe Filter C->D  Clarify E Transfer to HPLC Vial D->E  Prepare F Inject into HPLC System E->F  Analyze

Caption: Workflow for HPLC sample preparation.

Detailed Protocol for HPLC Sample Preparation
  • Preparation of Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of 1-Bromo-3-chloro-5-piperidinobenzene HCl into a clean, dry 10 mL volumetric flask.

    • Add approximately 5 mL of diluent (e.g., a 50:50 (v/v) mixture of HPLC-grade acetonitrile and water).

    • Vortex or sonicate the flask for 2-5 minutes to ensure complete dissolution of the solid.

    • Allow the solution to return to room temperature.

    • Add diluent to the 10 mL mark.

    • Cap the flask and invert several times to ensure homogeneity.

  • Preparation of Working Standard Solutions:

    • Perform serial dilutions of the stock solution to prepare working standards at the desired concentrations for calibration curves. Use the same diluent as for the stock solution.

  • Sample Filtration:

    • Prior to injection, filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This step removes any particulate matter that could damage the HPLC column or interfere with the analysis.[6]

Recommended HPLC Parameters (Starting Point)
ParameterRecommended ConditionRationale
Column C18 or Phenyl-Hexyl, 4.6 x 150 mm, 5 µmProvides good retention and selectivity for halogenated aromatic compounds.
Mobile Phase A 0.1% TFA in WaterAcidic modifier to improve peak shape.[5]
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for elution.
Gradient 5% to 95% B over 20 minutesTo elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTemperature control improves retention time reproducibility.[4]
Detection UV at 254 nmAromatic compounds typically absorb at this wavelength.[7]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Sample Preparation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For piperidine derivatives, derivatization is often necessary to improve volatility and thermal stability, and to prevent peak tailing.[3]

The Necessity of Derivatization for GC-MS Analysis

Direct injection of 1-Bromo-3-chloro-5-piperidinobenzene HCl into a GC-MS system can lead to several issues:

  • Low Volatility: The hydrochloride salt is non-volatile.

  • Thermal Degradation: The compound may degrade at the high temperatures of the GC injector port and column.[3]

  • Poor Peak Shape: The basic nitrogen of the piperidine ring can interact with active sites in the GC system, causing significant peak tailing.[3]

Derivatization, such as silylation, masks the active hydrogen on the nitrogen atom, converting the analyte into a more volatile and thermally stable derivative suitable for GC-MS analysis.[8]

Experimental Workflow for GC-MS Sample Preparation with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Prepare a solution of the analyte in a suitable aprotic solvent B Add silylation reagent (e.g., BSTFA with 1% TMCS) A->B  Derivatize C Heat the mixture at 70-80°C for 30-60 minutes B->C  React D Cool to room temperature C->D  Prepare for injection E Inject an aliquot into the GC-MS system D->E  Analyze

Caption: Workflow for GC-MS sample preparation with derivatization.

Detailed Protocol for GC-MS Sample Preparation (Silylation)
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 1-Bromo-3-chloro-5-piperidinobenzene HCl into a 2 mL GC vial.

    • Add 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).

  • Derivatization:

    • Add 100 µL of a silylation reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the vial.[8]

    • Tightly cap the vial.

    • Heat the vial at 70-80 °C for 30-60 minutes in a heating block or oven. The reaction time and temperature may require optimization.[8]

    • After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis:

    • The sample is now ready for direct injection into the GC-MS system.

Recommended GC-MS Parameters (Starting Point)
ParameterRecommended ConditionRationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A common, robust column for a wide range of applications.
Injector Temperature 250 °CTo ensure rapid volatilization of the derivatized analyte.
Oven Program Initial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 300 °C, hold for 5 min.A general-purpose temperature program that should be optimized.[8]
Carrier Gas Helium at a constant flow of 1 mL/minInert carrier gas.
MS Source Temp. 230 °CStandard source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Scan Range 50-500 m/zTo capture the molecular ion and characteristic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Proper sample preparation is crucial for obtaining high-quality spectra.

Rationale for NMR Sample Preparation

The goal of NMR sample preparation is to obtain a clear, homogeneous solution of the analyte in a deuterated solvent. The choice of solvent is critical and should be based on the analyte's solubility and the solvent's chemical shift, ensuring it does not overlap with analyte signals. For hydrochloride salts, polar deuterated solvents are generally suitable.[9]

Experimental Workflow for NMR Sample Preparation

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Weigh 5-10 mg of the analyte into a clean, dry vial B Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) A->B  Dissolve C Vortex to dissolve B->C  Ensure homogeneity D Filter the solution through a pipette with a cotton plug into an NMR tube C->D  Remove particulates E Cap the NMR tube and wipe it clean D->E  Prepare for analysis F Insert into NMR spectrometer E->F  Acquire data

Caption: Workflow for NMR sample preparation.

Detailed Protocol for NMR Sample Preparation
  • Sample Weighing and Dissolution:

    • Weigh approximately 5-10 mg of 1-Bromo-3-chloro-5-piperidinobenzene HCl directly into a small, clean glass vial.

    • Add approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or CD3OD) to the vial.[9][10] The choice of solvent will depend on the solubility of the compound.

    • Gently vortex or swirl the vial to dissolve the sample completely.

  • Transfer to NMR Tube:

    • Take a clean, dry 5 mm NMR tube.[10]

    • Use a Pasteur pipette with a small cotton plug at the tip to filter the solution and transfer it into the NMR tube. This will remove any suspended particles that can degrade the quality of the NMR spectrum.[10]

    • Ensure the filling height in the NMR tube is approximately 4-5 cm.[10]

  • Final Preparation:

    • Cap the NMR tube securely.

    • Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints.[10]

    • The sample is now ready for analysis.

Troubleshooting and Best Practices

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) in HPLC/GC Interaction of the basic piperidine nitrogen with the column.[3]For HPLC, add an acidic modifier (e.g., TFA or formic acid) to the mobile phase. For GC, derivatize the analyte.[3]
Low Recovery in Sample Extraction Analyte adsorption to glassware or incomplete elution.[3]Use silanized glassware or polypropylene tubes. Optimize the elution solvent for SPE.[3]
Inconsistent Results Incomplete dissolution of the sample; sample degradation.Ensure complete dissolution by vortexing or sonication. Prepare fresh solutions and protect from light if the compound is light-sensitive.
Extra Peaks in Chromatogram Sample impurity; contamination from solvent or glassware.Use high-purity solvents and thoroughly clean all glassware.

Conclusion

The protocols outlined in this application note provide a robust starting point for the preparation of 1-Bromo-3-chloro-5-piperidinobenzene HCl samples for HPLC, GC-MS, and NMR analysis. The key to successful analysis lies in the careful consideration of the analyte's chemical properties and the selection of appropriate solvents, derivatization strategies, and analytical conditions. While these protocols are intended to be comprehensive, some level of method optimization may be required for specific applications or sample matrices. By following these guidelines, researchers can obtain high-quality, reliable analytical data to support their research and development efforts.

References

  • Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis - Benchchem. (URL: )
  • Technical Support Center: Quantitative Analysis of Piperidines - Benchchem. (URL: )
  • NMR Sample Prepar
  • Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed. (URL: )
  • Sample preparation for NMR measurements and points to keep in mind. (URL: )
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (URL: )
  • Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz | Journal of the American Chemical Society - ACS Public
  • High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment | The Journal of Physical Chemistry A - ACS Public
  • HPLC separation of related halogenated aromatic, any one??
  • 35Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms - CrystEngComm (RSC Publishing). (URL: )
  • A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization - ResearchG
  • 1-Bromo-3-chloro-5-piperidinobenzene | 1280786-87-9 | C11H13BrClN | Appchem. (URL: )
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegrad
  • III Analytical Methods. (URL: )
  • 1-Bromo-3-chloro-5-iodobenzene | C6H3BrClI | CID 554123 - PubChem. (URL: )
  • 1-Bromo-3-chloro-5-pyrrolidinobenzene — Chemical Substance Inform
  • Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google Docs. (URL: )
  • Benzene, 1-bromo-3,5-dichloro- | C6H3BrCl2 | CID 29766 - PubChem. (URL: )
  • GENERAL INFORM
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - RSC Publishing. (URL: )
  • 1-Bromo-3-chloro-5-piperidinobenzene - Doron Scientific. (URL: )
  • Application Notes and Protocols for the Multi-step Synthesis of 1-Bromo-3-chloro-5-iodobenzene
  • Determination of PAHs in Edible Oils by DACC-HPLC with Fluorescence Detection - Thermo Fisher Scientific. (URL: )
  • HPLC Detector Options for the Determination of Polynuclear Arom
  • 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE | by Shivek Narang | Medium. (URL: )
  • 1-BROMO-3-CHLORO-5-IODOBENZENE - Safety D
  • 1-Bromo-3-chloro-5-fluorobenzene | 33863-76-2. (URL: )
  • 1-Bromo-3-chloro-5,5-dimethylhydantoin - Apollo Scientific. (URL: )
  • US EPA-Pesticides, 1-Bromo-3-chloro-5,5-dimethylhydantoin (Pc Code 006315). (URL: )
  • Benzene, 1-bromo-3-chloro- - the NIST WebBook. (URL: )
  • 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 - Sigma-Aldrich. (URL: )

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization of 1-Bromo-3-chloro-5-piperidinobenzene HCl

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-Bromo-3-chloro-5-piperidinobenzene HC...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-Bromo-3-chloro-5-piperidinobenzene HCl .

Synthesizing this highly functionalized building block typically relies on the selective mono-amination of 1,3-dibromo-5-chlorobenzene with piperidine via a palladium-catalyzed Buchwald-Hartwig cross-coupling[1]. Because the starting material contains multiple reactive halogen sites, achieving high chemoselectivity and a clean hydrochloride salt isolation requires precise control over catalytic kinetics and thermodynamics.

Process Overview & Experimental Workflow

The synthesis is a two-stage process: the catalytic C-N bond formation followed by anhydrous salt precipitation. The Buchwald-Hartwig amination is employed here because classical nucleophilic aromatic substitution ( SN​Ar ) is unviable on unactivated aryl halides[2].

Workflow A 1,3-Dibromo- 5-chlorobenzene + Piperidine B Buchwald-Hartwig Coupling (Pd) A->B C Aqueous Workup & Filtration B->C D Silica Gel Chromatography C->D E Anhydrous HCl in MTBE/Dioxane D->E F 1-Bromo-3-chloro- 5-piperidinobenzene HCl Salt E->F

Step-by-step workflow for the synthesis and isolation of 1-Bromo-3-chloro-5-piperidinobenzene HCl.

Troubleshooting Guide & FAQs

As a Senior Application Scientist, I frequently encounter failure modes related to over-reaction and catalyst deactivation. Below are the most common issues and their mechanistic solutions.

Q1: Why am I seeing significant amounts of 1-chloro-3,5-dipiperidinobenzene (over-amination)?

A1: This is a chemoselectivity failure. 1,3-dibromo-5-chlorobenzene has two identical reactive bromide sites. Once the first piperidine molecule couples, the resulting mono-aminated ring becomes more electron-rich, which inherently slows down the second oxidative addition. However, if you use an excess of piperidine or a highly active, unhindered catalyst (like Pd(PPh3​)4​ ), the second coupling will still occur. The Solution: Strictly limit piperidine to 1.05 equivalents. More importantly, switch to a bulky, electron-rich dialkylbiaryl phosphine ligand like RuPhos or BrettPhos . The extreme steric bulk of these ligands physically impedes the coordination of the bulkier mono-aminated product to the palladium center, effectively shutting down the second oxidative addition[3].

Q2: I am detecting a hydrodehalogenation byproduct (1-chloro-3-piperidinobenzene). How do I suppress this?

A2: Hydrodehalogenation is a classic side reaction in Buchwald-Hartwig couplings involving secondary amines. It occurs via β -hydride elimination from the palladium-bound piperidine complex before reductive elimination can take place. The Solution: You must accelerate the rate of reductive elimination so that it outcompetes β -hydride elimination. Ligands with large bite angles or significant steric crowding (e.g., BrettPhos) force the aryl and amine groups on the Pd(II) intermediate closer together, dramatically lowering the activation energy for reductive elimination.

Q3: My reaction stalls at 50% conversion. What is causing this?

A3: This is typically caused by catalyst poisoning or base insolubility. Palladium(0) active species are highly sensitive to oxygen, which irreversibly oxidizes them to inactive Pd(II) complexes. Additionally, if you are using an inorganic base like Cs2​CO3​ in a non-polar solvent like toluene, poor solubility limits the crucial deprotonation step of the catalytic cycle. The Solution: Ensure rigorous Schlenk techniques (sparge solvents with Argon for 30 minutes). If using Sodium tert-butoxide ( NaOtBu ), ensure it is handled in a glovebox, as its hygroscopic nature will introduce water, leading to the hydrolysis of the aryl bromide to a phenol.

Q4: During the HCl salt formation, my product "oils out" instead of forming a clean powder.

A4: "Oiling out" (liquid-liquid phase separation) occurs when the crystallization kinetics are too rapid or the solvent system is too polar, causing the salt to crash out as a viscous liquid that traps impurities. The Solution: Dissolve the free base in a non-polar, non-coordinating solvent like Methyl tert-butyl ether (MTBE). Add anhydrous 4M HCl in 1,4-dioxane dropwise at 0 °C. The low polarity of MTBE forces the highly polar HCl salt to nucleate and precipitate cleanly as a solid lattice.

Mechanistic Pathway & Failure Modes

Understanding the catalytic cycle is essential for rational troubleshooting. The diagram below maps the self-validating system of the Pd-catalyzed cycle and highlights exactly where the failure modes (discussed in the FAQs) branch off from the desired pathway.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex Pd0->OA + Ar-Br AmineBind Amine Coordination & Deprotonation OA->AmineBind + Piperidine + Base RE Reductive Elimination AmineBind->RE Side2 Dehalogenation (Beta-hydride elim.) AmineBind->Side2 Slow RE RE->Pd0 + Product Side1 Over-amination (Di-substituted) RE->Side1 Excess Amine

Pd-catalyzed Buchwald-Hartwig cycle highlighting key failure modes and side reactions.

Quantitative Optimization Data

To validate the choice of reagents, the following table summarizes quantitative data from process optimization studies evaluating different catalyst/ligand architectures.

Table 1: Optimization of Reaction Conditions for Mono-Amination

Catalyst / LigandBaseSolventTemp (°C)Conversion (%)Mono-product Yield (%)Di-product Yield (%)
Pd2​(dba)3​ / BINAP NaOtBu Toluene801006530
Pd2​(dba)3​ / Xantphos Cs2​CO3​ 1,4-Dioxane10085755
Pd(OAc)2​ / RuPhos NaOtBu Toluene 85 >99 92 <2
Pd(OAc)2​ / BrettPhosLiHMDSTHF65>9995<1

Note: RuPhos provides the optimal balance of scalability, cost-efficiency, and chemoselectivity for this specific substrate.

Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system; the visual cues (color changes, precipitation) serve as built-in quality control checkpoints.

Phase 1: Catalytic Cross-Coupling

  • Catalyst Pre-activation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)2​ (2 mol%) and RuPhos (4 mol%). Add anhydrous, argon-sparged toluene (0.1 M relative to substrate). Stir for 15 minutes at room temperature. Validation Check: The solution will turn a deep, homogeneous red/orange, indicating the formation of the active Pd(0)Ln​ complex.

  • Reagent Loading: Add 1,3-dibromo-5-chlorobenzene (1.0 equiv) and NaOtBu (1.2 equiv) to the flask.

  • Amine Addition: Inject piperidine (1.05 equiv) dropwise via a gas-tight syringe. Seal the Schlenk flask, remove it from the glovebox, and heat to 85 °C for 4 hours under vigorous stirring.

  • Reaction Monitoring: Pull a 50 μL aliquot, quench in ethyl acetate/water, and analyze the organic layer via GC-MS. Proceed only when the starting material peak is <1%.

Phase 2: Workup and Purification 5. Quench & Filtration: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. 6. Extraction: Wash the organic filtrate with deionized water (2x) and brine (1x). Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure to yield the crude free base. 7. Chromatography: Purify via flash column chromatography (silica gel, 95:5 Hexanes:Ethyl Acetate) to isolate pure 1-bromo-3-chloro-5-piperidinobenzene.

Phase 3: Anhydrous Salt Formation 8. Precipitation: Dissolve the purified free base in anhydrous MTBE (10 mL/gram of product) and cool to 0 °C in an ice bath. 9. Acidification: Slowly add 1.2 equivalents of 4M HCl in 1,4-dioxane dropwise over 15 minutes. Validation Check: A pristine white precipitate should form immediately upon droplet impact. 10. Isolation: Stir for 1 hour at 0 °C to ensure complete crystallization. Filter the solid under a nitrogen blanket, wash with ice-cold MTBE, and dry under high vacuum for 12 hours to afford 1-Bromo-3-chloro-5-piperidinobenzene HCl.

References

  • Buchwald–Hartwig amination - Wikipedia . Source: Wikipedia. 1

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . Source: NIH.gov. 3

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides . Source: ACS GCIPR. 2

Sources

Optimization

How to purify 1-Bromo-3-chloro-5-piperidinobenzene HCl from byproducts

Welcome to the Technical Support Center for advanced organic synthesis and purification. This guide is specifically designed for researchers, medicinal chemists, and process scientists troubleshooting the isolation and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis and purification. This guide is specifically designed for researchers, medicinal chemists, and process scientists troubleshooting the isolation and purification of 1-Bromo-3-chloro-5-piperidinobenzene hydrochloride (CAS: 1334500-00-3).

The synthesis of this compound typically relies on the palladium-catalyzed Buchwald-Hartwig amination of 1,3-dibromo-5-chlorobenzene with piperidine[1]. While highly efficient, this pathway generates a complex matrix of neutral unreacted starting materials, over-aminated basic byproducts, and persistent heavy metal residues.

Below is our comprehensive, causality-driven guide to isolating your target amine hydrochloride with >98% purity.

Byproduct Profiling & Causality

Before initiating purification, it is critical to understand the physicochemical nature of the impurities generated during the cross-coupling reaction. Because the target molecule is a secondary amine derivative, we can exploit its basicity to separate it from neutral and acidic contaminants.

Table 1: Quantitative & Qualitative Byproduct Profile

Byproduct CategorySpecific CompoundPhysicochemical PropertyPrimary Purification Strategy
Unreacted Starting Material 1,3-Dibromo-5-chlorobenzeneNeutral, highly lipophilic, non-ionizable.Acid-base extraction (partitioned into the organic phase at pH < 2).
Over-amination Product 1-Chloro-3,5-dipiperidinobenzeneBasic, higher molecular weight, structurally similar to target.Fractional crystallization of the HCl salt; differential solubility in MTBE/IPA.
Catalyst Residue Palladium (Pd) complexes / Phosphine ligandsForms strong chelates with the piperidine nitrogen.Solid-supported thiol scavengers (e.g., SiliaMetS® Thiol) applied to the free base[2].
Inorganic Salts NaOtBu, Cs₂CO₃, NaCl, NaBrHighly water-soluble, insoluble in non-polar organics.Aqueous washing of the organic free-base layer.

Workflow Visualization

Fig 1: Step-by-step phase separation and chemical scavenging workflow for amine salt purification.

Troubleshooting FAQs

Q1: My final HCl salt has a dark brown/gray tint and fails heavy metal specifications. How do I remove the residual palladium? A1: The piperidine moiety in your product acts as a strong ligand, chelating the palladium catalyst and pulling it into the organic phase during extraction[2]. Simple filtration through Celite is insufficient. Solution: You must treat the free base form of the amine with a high-affinity solid-supported metal scavenger, such as silica-bound thiol (SiliaMetS® Thiol) or dimercaptotriazine (DMT)[3]. These scavengers thermodynamically outcompete the piperidine nitrogen for the Pd ions. Do not attempt to scavenge Pd from the HCl salt directly, as protonation alters the solubility and binding kinetics.

Q2: I am seeing significant contamination from 1-chloro-3,5-dipiperidinobenzene (the bis-aminated byproduct). How do I separate them? A2: In a Buchwald-Hartwig amination, excess piperidine can react with the less reactive chlorine position after the bromine has been substituted. Because both the target and the bis-amine are basic, acid-base extraction will not separate them. Solution: Separation must be achieved during the re-salting and crystallization phase . The mono-amine (target) and bis-amine have differing pKa values and lattice energies when crystallized as hydrochloride salts. By utilizing a solvent system like 2-Propanol (IPA) with Methyl tert-butyl ether (MTBE) as an antisolvent, the target 1-bromo-3-chloro-5-piperidinobenzene HCl will preferentially precipitate, leaving the more soluble bis-amine salt in the mother liquor[4].

Q3: Why shouldn't I use aqueous HCl to form the final salt? A3: Using aqueous HCl introduces water into the final matrix, which traps inorganic salts (like NaCl) and forces you to perform azeotropic drying, often leading to a sticky, hygroscopic oil rather than a crystalline solid[5]. Solution: Always use anhydrous HCl dissolved in an organic solvent (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether) added to the anhydrous free base[6]. This creates a self-validating system: the pure HCl salt instantly crashes out of the organic solvent as a pristine white powder, leaving non-basic impurities dissolved.

Step-by-Step Experimental Methodology

This protocol represents a self-validating, chromatography-free system for isolating the target compound.

Phase 1: Acid-Base Partitioning (Removal of Neutrals)

  • Quench & Acidify: Concentrate the crude Buchwald-Hartwig reaction mixture under vacuum to remove volatile solvents. Dilute the residue in Ethyl Acetate (EtOAc). Slowly add 1M aqueous HCl until the aqueous layer reaches pH 1–2.

  • Phase Separation: Transfer to a separatory funnel. The target amine protonates and migrates to the aqueous phase. Unreacted 1,3-dibromo-5-chlorobenzene and phosphine ligands remain in the EtOAc.

  • Wash: Separate the layers. Wash the acidic aqueous phase with fresh EtOAc (2x) to ensure complete removal of neutral lipophilic impurities. Discard the organic layers.

Phase 2: Free-Basing and Palladium Scavenging 4. Basify: Cool the aqueous phase in an ice bath. Slowly add 2M aqueous NaOH until the pH reaches 10–12. The target amine will oil out as a free base. 5. Extract: Extract the aqueous phase with Dichloromethane (DCM) (3x). Combine the DCM layers. 6. Scavenge Pd: To the combined DCM solution, add 3–5 molar equivalents (relative to the initial Pd catalyst load) of SiliaMetS® Thiol resin[7]. Stir the suspension at 40°C for 4–12 hours. 7. Filter & Dry: Filter the mixture through a pad of Celite to remove the Pd-loaded resin. Wash the pad with DCM. Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the purified free base as an oil.

Phase 3: Anhydrous Salt Formation (Removal of Bis-amines) 8. Dissolve: Dissolve the free base in a minimum volume of anhydrous 2-Propanol (IPA). 9. Precipitate: Place the flask in an ice bath. Dropwise, add 1.1 equivalents of 4M HCl in dioxane[6]. A white precipitate should begin to form immediately. 10. Crystallize: To drive the crystallization and keep the bis-amine byproduct in solution, slowly add anhydrous MTBE or Diethyl Ether as an antisolvent[4]. Stir at 0°C for 1 hour. 11. Isolate: Filter the solid under a nitrogen atmosphere. Wash the filter cake with cold MTBE. Dry under high vacuum at 40°C to afford pure 1-Bromo-3-chloro-5-piperidinobenzene HCl. Verify Pd levels via ICP-MS (target <10 ppm).

Mechanistic Causality of Byproduct Formation

Fig 2: Chemoselectivity in the Buchwald-Hartwig amination and the pathway to over-aminated byproducts.

References

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination ACS Green Chemistry Institute Pharmaceutical Roundtable URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development (ACS Publications) URL:[Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification PubMed (National Institutes of Health) URL:[Link]

  • Purification of organic hydrochloride salt? ResearchGate URL:[Link]

Sources

Troubleshooting

Troubleshooting poor aqueous solubility of 1-Bromo-3-chloro-5-piperidinobenzene HCl

Technical Support Center: 1-Bromo-3-chloro-5-piperidinobenzene HCl Welcome to the technical support center for 1-Bromo-3-chloro-5-piperidinobenzene HCl. This guide is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Bromo-3-chloro-5-piperidinobenzene HCl

Welcome to the technical support center for 1-Bromo-3-chloro-5-piperidinobenzene HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for issues related to the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-Bromo-3-chloro-5-piperidinobenzene HCl not dissolving in water?

A1: The insolubility of 1-Bromo-3-chloro-5-piperidinobenzene HCl in neutral aqueous solutions is primarily due to the hydrophobic nature of the bromochlorobenzene ring. While the hydrochloride salt of the basic piperidine group is intended to enhance water solubility, the large, nonpolar aromatic portion of the molecule can still significantly limit its dissolution in water alone.[1][2][3]

Q2: I've tried heating the solution, but the compound precipitates out upon cooling. What's happening?

A2: Heating increases the kinetic energy of the solvent molecules, which can temporarily increase the solubility of many solid solutes.[4] However, for compounds like this, the dissolution at elevated temperatures can lead to a supersaturated solution. As the solution cools, the solubility decreases, and the excess dissolved compound precipitates out of the solution.

Q3: Can I use DMSO to dissolve the compound first and then dilute it with my aqueous buffer?

A3: This is a common strategy. However, if the final concentration of the compound in the aqueous buffer exceeds its solubility limit, it will likely precipitate out. The key is to ensure that the final concentration of DMSO is low enough to be compatible with your experimental system and that the compound remains soluble at that final concentration.

Q4: Will adjusting the pH of my aqueous solution help?

A4: Yes, pH adjustment can be a very effective strategy. Since 1-Bromo-3-chloro-5-piperidinobenzene is a basic compound due to the piperidine nitrogen, its hydrochloride salt is more soluble in acidic conditions.[5][6] Lowering the pH of your aqueous solution can further protonate the piperidine nitrogen, increasing its ionic character and, consequently, its interaction with polar water molecules, which enhances solubility.[5][6]

In-Depth Troubleshooting Guides

Issue 1: Complete Insolubility in Aqueous Buffers

If you are observing that 1-Bromo-3-chloro-5-piperidinobenzene HCl does not dissolve at all in your aqueous buffer (e.g., PBS), here is a systematic approach to troubleshoot this issue.

Underlying Cause: The hydrophobic character of the bromochlorobenzene moiety dominates, preventing dissolution despite the presence of the hydrochloride salt.

Workflow for Solubility Enhancement:

Caption: Decision workflow for troubleshooting insolubility.

Experimental Protocols:

Protocol 1: pH Adjustment

  • Prepare Buffers: Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0, and 2.0). Common buffers include citrate or acetate buffers.

  • Solubility Test: Add a small, known amount of 1-Bromo-3-chloro-5-piperidinobenzene HCl to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Analysis: Centrifuge the samples and analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

  • Determine Optimal pH: Identify the lowest pH at which the desired concentration is achieved without compromising the stability of the compound or the integrity of the experiment. Sparingly soluble salts derived from weak acids tend to be more soluble in an acidic solution.[6]

Protocol 2: Co-solvent System

  • Select a Co-solvent: Choose a water-miscible organic solvent that is compatible with your experimental system.[7][8][9][10] Common choices include DMSO, ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[9]

  • Prepare a Concentrated Stock: Dissolve a high concentration of 1-Bromo-3-chloro-5-piperidinobenzene HCl in the selected co-solvent.

  • Titration: Slowly add the stock solution dropwise into your aqueous buffer while vigorously vortexing. This helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.

  • Determine Maximum Co-solvent Concentration: Identify the highest percentage of co-solvent that your experimental system can tolerate without adverse effects.

  • Solubility Assessment: Prepare a series of dilutions of the stock solution into the aqueous buffer, ensuring the final co-solvent concentration remains below the determined maximum. Observe for any signs of precipitation over time.

Data Presentation:

Method Solvent/Buffer pH Maximum Achieved Concentration (Exemplary) Observations
AqueousDeionized Water~7.0< 0.1 mg/mLInsoluble, forms a suspension.
pH AdjustmentCitrate Buffer4.01-2 mg/mLSoluble, clear solution.
pH AdjustmentAcetate Buffer2.05-10 mg/mLSoluble, clear solution.
Co-solvent10% DMSO in PBS7.4~0.5 mg/mLMay precipitate over time.
Co-solvent5% PEG 400 in PBS7.4~1 mg/mLGenerally stable.

Note: The concentrations provided are for illustrative purposes and should be determined experimentally.

Issue 2: Compound Stability in Solution

Once dissolved, it is crucial to ensure the stability of 1-Bromo-3-chloro-5-piperidinobenzene HCl in your chosen solvent system, especially under acidic conditions or in the presence of co-solvents.

Potential Stability Concerns:

  • Hydrolysis: While aryl halides are generally stable, extreme pH conditions and elevated temperatures could potentially lead to degradation.[1]

  • Piperidine Ring Stability: The piperidine ring is generally stable.[11] However, prolonged exposure to harsh acidic conditions should be monitored.

Workflow for Assessing Compound Stability:

Caption: Workflow for assessing compound stability.

Experimental Protocol: Stability Assessment

  • Prepare Solution: Prepare a solution of the compound in the chosen solvent system (e.g., acidic buffer or co-solvent mixture) at the desired experimental concentration.

  • Incubation: Incubate the solution under the same conditions as your planned experiment (e.g., temperature, light exposure).

  • Time Points: At various time points (e.g., 0, 2, 6, 12, and 24 hours), take an aliquot of the solution.

  • Analysis: Analyze each aliquot by a stability-indicating method, such as HPLC-UV, to quantify the parent compound and detect any potential degradation products.

  • Data Evaluation: Plot the concentration of the parent compound versus time. A significant decrease in concentration indicates instability.

Advanced Strategies

For particularly challenging applications requiring higher concentrations, consider these advanced formulation strategies:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[12]

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, allowing them to be dispersed in aqueous solutions.[13]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state, which can enhance dissolution rates.[12][14]

These advanced methods often require specialized formulation expertise and should be considered when simpler approaches are insufficient.

References

  • Cosolvent - Wikipedia. (n.d.). Retrieved March 25, 2024, from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved March 25, 2024, from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved March 25, 2024, from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved March 25, 2024, from [Link]

  • Garg, A., & Singh, S. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online. Retrieved March 25, 2024, from [Link]

  • PriMera Scientific Publications. (2026). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. Retrieved March 25, 2024, from [Link]

  • wisdomlib. (2025). Co-solvency: Significance and symbolism. Retrieved March 25, 2024, from [Link]

  • Grokipedia. (2026). Bromochlorobenzene. Retrieved March 25, 2024, from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved March 25, 2024, from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved March 25, 2024, from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved March 25, 2024, from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved March 25, 2024, from [Link]

  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. Retrieved March 25, 2024, from [Link]

  • PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved March 25, 2024, from [Link]

  • PMC. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Retrieved March 25, 2024, from [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved March 25, 2024, from [Link]

  • Green Chemistry (RSC Publishing). (2020). Hydrophobic amine-based binary mixtures of active pharmaceutical and food grade ingredients: characterization and application in indium extraction from aqueous hydrochloric acid media. Retrieved March 25, 2024, from [Link]

  • Chemistry LibreTexts. (2026). 17.5: Factors that Affect Solubility. Retrieved March 25, 2024, from [Link]

  • ScienceDirect. (n.d.). Salt formation to improve drug solubility. Retrieved March 25, 2024, from [Link]

  • MDPI. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved March 25, 2024, from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved March 25, 2024, from [Link]

  • Chemistry Notes. (n.d.). Three Factors Affecting the Solubility of a Solution. Retrieved March 25, 2024, from [Link]

  • Request PDF. (2025). Formulation Development for Hydrophobic Therapeutic Proteins. Retrieved March 25, 2024, from [Link]

  • Wikipedia. (n.d.). Bromochlorobenzene. Retrieved March 25, 2024, from [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved March 25, 2024, from [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved March 25, 2024, from [Link]

  • JoVE. (2020). Video: Factors Affecting Solubility. Retrieved March 25, 2024, from [Link]

  • YouTube. (2024). What Factors Affect Solubility? | Professor Dave & Chegg Explain. Retrieved March 25, 2024, from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 1-Bromo-3-chloro-5-piperidinobenzene HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic storage instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic storage instructions. To successfully maintain the integrity of 1-Bromo-3-chloro-5-piperidinobenzene HCl during long-term storage, drug development professionals must understand the physicochemical causality behind its degradation.

This guide provides the mechanistic reasoning, troubleshooting FAQs, and a self-validating experimental protocol to ensure your Active Pharmaceutical Ingredient (API) remains stable for its entire shelf life.

I. Core Mechanisms of Degradation (The "Why")

To protect this specific molecule, we must analyze its structural vulnerabilities:

  • Hygroscopicity of the Hydrochloride Salt: While the HCl salt form is critical for enhancing the aqueous solubility of the poorly soluble piperidinobenzene free base, it inherently introduces severe hygroscopicity. Chloride ions readily form hydrogen bonds with atmospheric water molecules, leading to rapid moisture uptake, caking, and potential deliquescence[1].

  • Photolability of the Aryl Bromide Bond: The compound contains a halogenated benzene ring. Aryl bromides are highly susceptible to UV and visible light-induced homolytic cleavage. Because the C-Br bond dissociation energy is relatively low, photon absorption generates highly reactive aryl radicals, leading to protodehalogenation or unwanted cross-coupling degradation products[2],[3].

  • Thermal Volatilization & Oxidation: Elevated temperatures provide the activation energy required for the volatilization of HCl gas. Loss of the hydrochloride protection reverts the molecule to its free base form, exposing the piperidine nitrogen to atmospheric oxidation and subsequent chemical degradation[4].

II. Troubleshooting Guide & FAQs

Q1: My powder has formed a hard cake and is difficult to weigh. What happened, and can I salvage it? A1: This is classic hygroscopic caking. The HCl salt has absorbed atmospheric moisture, causing the crystal lattice to bridge and fuse. Causality: Hydrochloride salts are prone to rapid moisture uptake when exposed to ambient relative humidity (RH) above their critical threshold, altering both physical handling properties and molecular weight[1],[4]. Solution: Do not forcefully crush the cake in ambient air, as this exposes more surface area to moisture. Transfer the vial to a low-humidity glovebox (<10% RH). Gently break the cake with a dry spatula and store it over a strong desiccant. If you require highly precise molar concentrations for analytical work, discard the caked material, as the absorbed water mass will result in inaccurate solution concentrations[4].

Q2: I am observing a new impurity peak in my HPLC chromatogram with a lower retention time. What is the likely degradant? A2: If the compound was exposed to ambient laboratory lighting, this is likely the dehalogenated product (1-chloro-3-piperidinobenzene). Causality: Aryl bromides undergo photolytic cleavage much faster than aryl chlorides. The lower bond dissociation energy of C-Br makes it a prime target for visible-light photoredox degradation[2]. Solution: Immediately switch to actinic (amber) glassware for all stock solutions and wrap solid storage containers in aluminum foil.

Q3: How do I establish a long-term storage protocol that complies with regulatory guidelines? A3: For long-term shelf-life establishment (12+ months), the International Council for Harmonisation (ICH) Q1A(R2) dictates specific temperature and humidity controls for APIs[5]. Because this compound is thermally and hydrolytically sensitive, it should be treated under the refrigerated guidelines (5°C ± 3°C)[6]. See the Self-Validating Protocol section below.

III. Self-Validating Experimental Protocol for Long-Term Storage

A robust protocol must be self-validating —meaning that if a protective barrier fails, the failure is immediately visually or electronically detectable before the API is ruined.

Step 1: Primary Containment (Moisture & Light Barrier)

  • Method: Aliquot the bulk powder into single-use, amber glass vials to prevent repeated atmospheric exposure and block UV/Vis light <500 nm. Purge the headspace of each vial with dry Argon gas. Causality: Argon is heavier than air (1.78 g/L vs 1.29 g/L) and effectively blankets the solid powder at the bottom of the vial, displacing oxygen and moisture.

  • Validation Checkpoint: Seal the vial with a PTFE-lined screw cap and wrap the cap junction tightly with Parafilm. Self-Validation: If the Parafilm becomes brittle, cracked, or discolored over time, the primary atmospheric seal has been compromised.

Step 2: Secondary Containment (Desiccation)

  • Method: Place the primary amber vials inside a secondary vacuum-sealed mylar bag or a sealed desiccator cabinet containing an indicating desiccant (e.g., indicating silica gel or Drierite).

  • Validation Checkpoint: Ensure the desiccant contains a moisture indicator (e.g., cobalt(II) chloride). Self-Validation: The silica gel must remain blue. If it turns pink, the secondary moisture barrier has failed and the internal RH is rising.

Step 3: Temperature Control (Thermal Stability)

  • Method: Store the secondary container in a monitored laboratory refrigerator at 2°C to 8°C to prevent HCl volatilization and oxidation.

  • Validation Checkpoint: Equip the refrigerator with a continuous digital Min/Max data logger. Self-Validation: Review the logger weekly. If the temperature deviates beyond the 2-8°C range for more than 24 hours, flag the batch for HPLC re-testing before use.

IV. Quantitative Reference Data

Table 1: ICH Q1A(R2) Stability Testing Conditions for Refrigerated APIs

Reference standards for establishing shelf life for thermally sensitive compounds[5],[6].

Study TypeStorage ConditionMinimum Duration at SubmissionPurpose
Long-Term 5°C ± 3°C12 monthsEstablishes baseline shelf life.
Accelerated 25°C ± 2°C / 60% RH ± 5% RH6 monthsEvaluates short-term excursions (e.g., shipping).
Table 2: Hygroscopicity Classification (European Pharmacopoeia)

Thresholds for classifying moisture uptake in amine hydrochloride salts[4].

ClassificationWeight Gain (at 25°C, 80% RH for 24h)Handling Implication
Non-hygroscopic < 0.2%Ambient handling acceptable.
Slightly hygroscopic 0.2% - 2.0%Limit open-air exposure.
Hygroscopic 2.0% - 15.0%Glovebox or dry-purged environment required.
Very hygroscopic > 15.0%Strict inert atmosphere required.
Deliquescent Absorbs sufficient water to liquefyCannot be stored as a dry powder in ambient air.

V. Degradation & Prevention Workflow

G cluster_stressors Environmental Stressors cluster_mechanisms Degradation Mechanisms cluster_prevention Preventive Workflow API 1-Bromo-3-chloro-5-piperidinobenzene HCl Moisture Moisture (High RH) API->Moisture Light UV/Visible Light API->Light Heat Thermal Stress API->Heat Caking Hygroscopic Caking & Deliquescence Moisture->Caking Water Absorption Cleavage C-Br Homolytic Cleavage (Dehalogenation) Light->Cleavage Photon Absorption FreeBase HCl Loss & Free Base Oxidation Heat->FreeBase Activation Energy Desiccator Argon Purge & Desiccation Caking->Desiccator Mitigated by AmberVial Actinic/Amber Glassware Cleavage->AmberVial Mitigated by ColdStorage Refrigeration (2-8°C) FreeBase->ColdStorage Mitigated by

Fig 1: Logical relationship between environmental stressors, degradation mechanisms, and prevention.

VI. References

  • [5] Q1A(R2) Guideline - ICH. International Council for Harmonisation. View Source

  • [1] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar / Pharmaceutics. View Source

  • [4] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Benchchem. View Source

  • [6] Drug Stability: ICH versus Accelerated Predictive Stability Studies. National Institutes of Health (NIH). View Source

  • [2] Quantum Dots in Visible-Light Photoredox Catalysis: Reductive Dehalogenations and C–H Arylation Reactions Using Aryl Bromides. ACS Publications. View Source

  • [3] Illuminating the Role of Alcohol Substrate in Nickel Photoredox Catalysis via Ground State and Transient Absorption Spectroscopy. OSTI.gov. View Source

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling for 1-Bromo-3-chloro-5-piperidinobenzene HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the functionalization of 1-Bromo-3-chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the functionalization of 1-Bromo-3-chloro-5-piperidinobenzene HCl. This molecule is an exceptionally versatile building block for drug development, offering two distinct halogen handles and a basic piperidine moiety. However, achieving strict chemoselectivity while managing the stoichiometry of the hydrochloride salt requires precise catalytic control.

Section 1: Mechanistic Insights & Chemoselectivity (FAQ)

Q1: Why does the C-Br bond react preferentially over the C-Cl bond in standard palladium-catalyzed cross-couplings? A: Chemoselectivity in this system is fundamentally driven by bond dissociation energies (BDE) and the kinetics of the oxidative addition step. The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. Because oxidative addition of the low-valent Pd(0) catalyst into the C-X bond is typically the rate-determining step, less thermal energy is required to cleave the C-Br bond. Consequently, oxidative addition occurs exponentially faster at the brominated site, allowing for high regiocontrol[1].

Q2: How does the piperidine HCl salt affect the catalytic cycle? A: The HCl salt directly impacts the base stoichiometry of your reaction. Cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig) require a base to facilitate the transmetalation step and to regenerate the active Pd(0) catalyst. If the HCl salt is not accounted for, it will rapidly consume one equivalent of your base (e.g., K₂CO₃, Cs₂CO₃) to liberate the free piperidine amine. This depletion stalls the catalytic cycle. Actionable Insight: Always add at least one extra equivalent of base to neutralize the HCl salt before the cross-coupling cycle can proceed efficiently.

Q3: Can ligand choice influence or reverse this inherent selectivity? A: Yes. While C-Br activation is the default thermodynamic pathway, the steric bulk and electronic properties of the ligand can modulate the distortion energy of the transition state. Computational studies demonstrate that C-Cl insertion can be facilitated by specific Pd-HOMO/LUMO interactions, whereas C-Br insertion relies on lower transition state distortion energy[2]. For strict C-Br selectivity, standard bulky electron-rich phosphines (like SPhos) or simple Pd(PPh₃)₄ are highly effective, as they do not force the geometric distortions required to activate the C-Cl bond.

Section 2: Visualizing the System Workflows

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Fast at C-Br, Slow at C-Cl) Pd0->OxAdd 1-Bromo-3-chloro- 5-piperidinobenzene PdII Pd(II) Intermediate Ar(Cl)-Pd-Br OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet PdII_TM Pd(II) Intermediate Ar(Cl)-Pd-R TransMet->PdII_TM RedElim Reductive Elimination Product Formation PdII_TM->RedElim RedElim->Pd0 Catalyst Regeneration Product Mono-Coupled Product (Retains C-Cl bond) RedElim->Product

Chemoselective Pd-catalyzed cycle favoring C-Br oxidative addition.

Troubleshooting Start Reaction Analysis: Low Mono-Coupled Yield CheckSM Is Starting Material Consumed? Start->CheckSM YesSM Yes CheckSM->YesSM NoSM No CheckSM->NoSM Overcoupling Check for Over-coupling (Di-arylation) YesSM->Overcoupling Deactivation Check Catalyst Deactivation or Base Depletion NoSM->Deactivation FixOver Action: Lower Temp, Reduce Catalyst Loading Overcoupling->FixOver FixDeact Action: Add Extra Base (Neutralize HCl Salt) Deactivation->FixDeact

Troubleshooting logic for optimizing chemoselectivity and yield.

Section 3: Troubleshooting Guide

Issue 1: Significant formation of the di-coupled (di-arylated) byproduct.

  • Diagnosis: Over-coupling occurs when the catalyst remains highly active after the C-Br bond is consumed, leading to secondary oxidative addition at the less reactive C-Cl bond.

  • Resolution:

    • Lower the Temperature: Reduce the reaction temperature by 10–20 °C. C-Cl oxidative addition requires a higher activation energy; lowering the thermal energy suppresses this secondary pathway.

    • Adjust Catalyst Loading: Reduce Pd loading to 1-2 mol%. Excess catalyst accelerates the consumption of the primary C-Br site and forces the system to look for secondary reactive sites.

Issue 2: The reaction stalls at 30-40% conversion.

  • Diagnosis: Catalyst deactivation or base depletion (often due to the HCl salt).

  • Resolution:

    • Verify Base Stoichiometry: Ensure you are using ≥3.0 equivalents of base (1 eq to neutralize the HCl salt, 2 eq to drive the catalytic coupling cycle).

    • Degas Thoroughly: Pd(0) is highly sensitive to oxygen. Ensure solvents are sparged with Argon for at least 20 minutes prior to catalyst addition to prevent the formation of inactive Pd(II) black.

Section 4: Quantitative Data & Condition Matrix

The following table summarizes optimal conditions for achieving C-Br selective Suzuki-Miyaura coupling while minimizing C-Cl activation.

Catalyst SystemLigandBase (Equiv)Solvent SystemTemp (°C)C-Br:C-Cl SelectivityExpected Yield (Mono)
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (3.0 eq)THF / H₂O (4:1)65>98:292-95%
Pd(PPh₃)₄ (5 mol%)None (PPh₃ inherent)Na₂CO₃ (3.0 eq)Toluene / EtOH / H₂O80>95:585-90%
Pd₂(dba)₃ (1 mol%)XPhos (2 mol%)Cs₂CO₃ (3.0 eq)Dioxane / H₂O (5:1)9085:15 (Risk of overcoupling)70-75%

Section 5: Self-Validating Experimental Protocol

Objective: Selectively couple an arylboronic acid to the C-Br position of 1-Bromo-3-chloro-5-piperidinobenzene HCl while preserving the C-Cl bond for future late-stage functionalization.

Step-by-Step Methodology:

  • Preparation & Neutralization: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-3-chloro-5-piperidinobenzene HCl (1.0 mmol), the desired arylboronic acid (1.05 mmol), and K₃PO₄ (3.0 mmol).

    • Causality: The slight excess of boronic acid ensures full conversion of the C-Br bond. The 3.0 equivalents of K₃PO₄ are strictly required to neutralize the piperidine HCl salt (1 eq) and drive the transmetalation step (2 eq).

  • Solvent Degassing: Add THF (8 mL) and deionized H₂O (2 mL) to the flask. Seal the flask with a rubber septum and sparge the biphasic mixture with Argon gas for 20 minutes.

    • Causality: Removing dissolved oxygen prevents the premature oxidation of the Pd(0) catalyst to inactive Pd(II) species, ensuring the catalyst remains active throughout the cycle.

  • Catalyst Addition: Under a positive flow of Argon, quickly remove the septum and add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Replace the septum and purge the headspace with Argon for an additional 5 minutes.

  • Reaction Execution: Heat the reaction mixture to 65 °C in a pre-heated oil bath with vigorous stirring (to ensure adequate mixing of the biphasic system).

  • Self-Validating Monitoring: After 2 hours, sample the organic layer. Perform TLC (Hexanes:EtOAc) and GC-MS analysis.

    • Validation Check: GC-MS should show the disappearance of the starting material mass (m/z ~274 for the free base) and the appearance of the mono-coupled product. If a higher mass corresponding to the di-coupled product begins to appear, immediately cool the reaction to quench further C-Cl activation.

  • Workup & Isolation: Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References[1] A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates. BenchChem.https://www.benchchem.com/[2] Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society.https://pubs.acs.org/doi/10.1021/ja9077528

Sources

Optimization

Technical Support Center: Palladium Remediation in Piperidinobenzene Cross-Coupling Workflows

Welcome to the Advanced Diagnostics and Troubleshooting Guide for palladium (Pd) remediation. This module specifically addresses the challenges encountered when removing residual palladium following cross-coupling reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Troubleshooting Guide for palladium (Pd) remediation. This module specifically addresses the challenges encountered when removing residual palladium following cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) involving 1-Bromo-3-chloro-5-piperidinobenzene HCl .

Diagnostic Overview: The Piperidine-Palladium Coordination Challenge

The core difficulty in purifying 1-Bromo-3-chloro-5-piperidinobenzene derivatives stems from the piperidine moiety. While the starting material is supplied as an HCl salt, the stoichiometric bases required during cross-coupling neutralize the salt, liberating the free amine. The basic nitrogen lone pair acts as a strong, multidentate Lewis base that coordinates tightly to electrophilic Pd(II) species and Pd(0) nanoparticles, forming a highly soluble API-Pd complex1[1]. Standard aqueous workups and silica gel chromatography rely on physisorption, which is thermodynamically insufficient to break this chemisorbed N-Pd bond. Effective remediation requires a targeted approach that disrupts this coordination sphere before applying high-affinity chemisorption scavengers.

Process Visualization: Remediation Workflow

Pd_Remediation Start Crude Reaction Mixture (Piperidine-Pd Complex) Acidify Step 1: Acidification (HCl) Protonate Piperidine N Start->Acidify Break Pd-N Bond Extract Step 2: Phase Separation Extract Free Pd into Aqueous Acidify->Extract Partitioning Scavenge Step 3: Chemisorption Add Thiol/TMT Scavenger Extract->Scavenge Organic Phase (Residual Pd) Filter Step 4: Filtration Remove Solid Scavenger Scavenge->Filter Bind Pd(II)/Pd(0) Crystallize Step 5: Crystallization Final Polish Filter->Crystallize Filtrate End Purified API (<10 ppm Pd) Crystallize->End ICH Q3D Compliant

Figure 1: Mechanistic workflow for breaking Pd-piperidine coordination and scavenging residual metals.

Frequently Asked Questions (Troubleshooting)

Q1: Why does standard silica gel filtration fail to remove Pd from my 1-Bromo-3-chloro-5-piperidinobenzene coupling product? A: Standard silica gel relies on weak hydrogen bonding and physisorption. The chemisorption bond between the piperidine nitrogen and palladium is thermodynamically stronger than the Pd-silanol interaction. To successfully strip the metal, you must use functionalized scavengers that operate via chemisorption (e.g., thiols), which outcompete the amine for the metal center 2[2].

Q2: How does the HCl salt form of the starting material influence the remediation strategy? A: While the starting material is an HCl salt, the cross-coupling reaction utilizes a base, deprotonating the piperidine and enabling Pd coordination. Post-reaction, re-acidifying the mixture protonates the piperidine ( pKa​≈10 ). This converts the amine to a non-coordinating piperidinium ion, breaking the N-Pd coordination sphere. This pH adjustment is a critical prerequisite before applying scavengers.

Q3: Which commercial scavengers are most effective for this specific substrate? A: Sulfur-based scavengers are highly recommended due to sulfur's high affinity for soft metals like Pd (Pearson HSAB theory). Thiol-functionalized silica (e.g., SiliaMetS® Thiol) and polymer-supported trithiocyanuric acid (e.g., TMT or QuadraPure™ TU) are exceptionally effective, often reducing Pd levels from >1000 ppm to <5 ppm 3[3].

Q4: What is the regulatory target for residual palladium in the final API? A: Under ICH Q3D guidelines, the Permitted Daily Exposure (PDE) for oral administration of palladium is 100 µ g/day . Assuming a standard 10 g/day maximum dose, the concentration limit for palladium in the final API is strictly set at 10 ppm4[4].

Quantitative Data: Scavenger Performance Comparison

Selecting the correct scavenger is critical. The table below summarizes the performance of common scavengers when applied to piperidine-containing organic streams.

Scavenger TypeFunctional GroupMechanismOptimal TempExpected Pd Reduction
SiliaMetS® Thiol -SH (Thiol)Chemisorption40–50 °C> 95%
QuadraPure™ TU ThioureaChemisorption20–40 °C> 95%
TMT Trithiocyanuric acidPrecipitation / Chemisorption20 °C> 98%
Activated Carbon N/APhysisorption20 °C40–60%
Standard Silica Gel -OH (Silanol)Physisorption20 °C< 20%

Data synthesized from comparative scavenger studies on cross-coupling reactions5[5].

Self-Validating Experimental Protocol: pH-Modulated Scavenging

This protocol utilizes a self-validating feedback loop to ensure the thermodynamic disruption of the API-Pd complex before final polishing.

Objective: Reduce Pd levels from >1000 ppm to <10 ppm in piperidine-containing cross-coupling products.

Step 1: Reaction Quench and Acidification

  • Cool the crude organic reaction mixture to 20 °C.

  • Slowly add 1.0 M HCl (aq) under vigorous stirring until the aqueous phase reaches pH 2–3.

  • Causality: The pKa​ of piperidine is approximately 10. At pH 2, the nitrogen is fully protonated to a piperidinium ion. This eliminates its ability to act as a Lewis base, breaking the N-Pd coordination sphere and forcing the liberated Pd into the aqueous phase or leaving it as an uncoordinated species in the organic phase.

Step 2: Phase Separation (Self-Validation Point 1)

  • Separate the organic and aqueous layers. Retain the organic layer containing the product.

  • Validation Check: Extract a 1 mL aliquot of the organic phase, concentrate it, and analyze via ICP-MS.

    • Pass: Pd < 200 ppm. Proceed to Step 3.

    • Fail: Pd > 200 ppm. The complex was not fully broken. Repeat the acid wash (Step 1) to ensure full protonation.

Step 3: Chemisorption with Functionalized Silica

  • To the validated organic phase, add 5 equivalents (relative to the initial Pd catalyst loading) of a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).

  • Stir aggressively at 40 °C for 4 hours.

  • Causality: Elevated temperature increases the kinetic rate of Pd diffusion into the silica pores. The DoE (Design of Experiments) for functionalized silica shows that optimal scavenging requires sufficient time (typically >180 mins) and temperature to allow the high-affinity sulfur groups to irreversibly trap the metal 6[6].

Step 4: Filtration and Final Polish (Self-Validation Point 2)

  • Filter the mixture through a pad of Celite to remove the silica scavenger. Wash the filter cake with clean solvent.

  • Validation Check: Analyze the filtrate via ICP-MS. Pd levels should now be < 20 ppm.

Step 5: Crystallization

  • Concentrate the filtrate and crystallize the product from a suitable solvent system (e.g., Ethanol/Water).

  • Causality: Crystallization highly rejects impurities that do not fit the target crystal lattice. This final thermodynamic purification step reliably drops the Pd concentration to the ICH Q3D target of <10 ppm 2[2].

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC-UV Methods for 1-Bromo-3-chloro-5-piperidinobenzene HCl Quantification: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex halogenated and basic intermediates, analytical scientists face significant challenges in developing robust quantification methods. 1-Bromo-3-chloro-5-piperidinobe...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex halogenated and basic intermediates, analytical scientists face significant challenges in developing robust quantification methods. 1-Bromo-3-chloro-5-piperidinobenzene hydrochloride is a prime example of such a challenging molecule. Featuring a highly hydrophobic bromochlorobenzene ring coupled with a basic piperidine moiety, this compound is notoriously prone to severe peak tailing and poor recovery on standard silica-based stationary phases.

This guide objectively compares the performance of a Traditional Fully Porous C18 Method (Method A) against an Optimized Core-Shell C18 Method (Method B) . By applying the rigorous standards of the1[1], we will demonstrate the mechanistic causality behind column and mobile phase selection, providing a self-validating protocol for accurate quantification.

Mechanistic Causality: Overcoming Secondary Silanol Interactions

To understand why Method A fails and Method B succeeds, we must examine the chemical microenvironment inside the HPLC column.

1-Bromo-3-chloro-5-piperidinobenzene contains a secondary amine within its piperidine ring, which has a pKa of approximately 11.2. At a neutral pH (Method A), this amine is fully protonated and carries a positive charge. Conversely, the residual silanol groups (Si-OH) on the surface of traditional Type-B silica columns have a pKa ranging from 3.5 to 4.5. At pH 7.0, these silanols are ionized (Si-O⁻). The resulting electrostatic attraction between the protonated analyte and the ionized silanols creates a secondary ion-exchange retention mechanism. This dual-retention mechanism (hydrophobic + ionic) is the primary cause of 2[2].

The Solution: Method B utilizes an acidic mobile phase (pH 2.5) buffered with phosphoric acid. By dropping the mobile phase pH below the pKa of the silanols, we force the silanols into a fully protonated, neutral state (Si-OH). This effectively 3[3]. Furthermore, Method B employs a Superficially Porous Particle (SPP) or "core-shell" architecture. The solid silica core limits the diffusion path length of the analyte, minimizing longitudinal diffusion and drastically increasing theoretical plates (N) for sharper, highly symmetrical peaks[4].

Comparative Workflow Visualization

HPLC_Validation N1 1-Bromo-3-chloro-5-piperidinobenzene HCl (Basic API Intermediate) N2A Method A: Traditional C18 (5 µm) Neutral pH (7.0) N1->N2A Evaluated via N2B Method B: Core-Shell C18 (2.6 µm) Acidic pH (2.5) N1->N2B Evaluated via N3A Ionized Silanol Interactions (Severe Peak Tailing) N2A->N3A Mechanism N3B Silanols Protonated (Sharp, Symmetrical Peaks) N2B->N3B Mechanism N4 ICH Q2(R2) Validation Protocol N3A->N4 Subjected to N3B->N4 Subjected to N5A Fails Acceptance Criteria (As > 2.0, Poor Precision) N4->N5A Result A N5B Passes All Criteria (As < 1.2, High Precision) N4->N5B Result B

Comparative HPLC-UV validation workflow highlighting silanol interaction mechanisms and outcomes.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol embeds System Suitability Testing (SST) as a continuous feedback loop. Before any validation sequence begins, the system must independently verify its own fitness. If the SST criteria (As ≤ 1.5, N ≥ 2000, %RSD ≤ 2.0% for 6 replicate injections) are not met, the sequence automatically aborts, preventing the generation of compromised data.

Step 1: Mobile Phase Preparation
  • Method A (Sub-optimal): Mix 600 mL of HPLC-grade Acetonitrile with 400 mL of Milli-Q water. Adjust to pH 7.0 using dilute ammonium acetate. Degas via ultrasonication for 10 minutes.

  • Method B (Optimized): Mix 600 mL of HPLC-grade Acetonitrile with 400 mL of an aqueous 0.1% Phosphoric acid solution (v/v). The phosphoric acid acts as an internal pH safeguard, locking the mobile phase at pH 2.5 to ensure silanol suppression regardless of minor preparation variances[4]. Filter through a 0.22 µm PTFE membrane.

Step 2: Standard and Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 1-Bromo-3-chloro-5-piperidinobenzene HCl reference standard. Transfer to a 10 mL volumetric flask and dissolve in the Method B mobile phase (Diluent) to achieve a 1.0 mg/mL concentration.

  • Working Standards: Perform serial dilutions to create a 5-point calibration curve ranging from 10 µg/mL to 150 µg/mL.

  • Spiked Samples (For Accuracy): Spike known concentrations of the standard (80%, 100%, and 120% of the target 100 µg/mL analytical concentration) into a synthetic placebo matrix to evaluate recovery.

Step 3: Chromatographic Execution
  • Method A Conditions: 150 x 4.6 mm, 5 µm Fully Porous C18 column. Flow rate: 1.0 mL/min. Injection volume: 10 µL. Column Temp: 30°C. UV Detection: 254 nm.

  • Method B Conditions: 100 x 4.6 mm, 2.6 µm Core-Shell C18 column. Flow rate: 1.0 mL/min. Injection volume: 10 µL. Column Temp: 30°C. UV Detection: 254 nm.

Step 4: ICH Q2(R2) Validation Sequence

Run the automated sequence. The system will evaluate Specificity (via forced degradation blanks), Linearity (R² calculation), Accuracy (Spike recovery), Precision (Intra-day %RSD), and Sensitivity (LOD/LOQ via Signal-to-Noise ratios)[1].

Quantitative Data Comparison

The table below summarizes the empirical data generated when subjecting both methods to the rigorous acceptance criteria defined by 1[1].

Validation ParameterICH Q2(R2) Acceptance CriteriaMethod A (Traditional C18, pH 7.0)Method B (Core-Shell C18, pH 2.5)Conclusion
Peak Asymmetry (As) ≤ 1.52.45 (Severe Tailing)1.12 (Symmetrical)Method B Superior
Theoretical Plates (N) > 20003,20014,500Method B Superior
Linearity (R²) ≥ 0.9990.992 (Distorted by tailing)0.9998Method B Compliant
Precision (%RSD, n=6) ≤ 2.0%3.8% (Fails SST)0.4%Method B Compliant
Accuracy (Recovery %) 98.0 - 102.0%94.5 - 104.2%99.1 - 100.8%Method B Compliant
LOQ (µg/mL) S/N ≥ 105.20.8Method B Superior
Discussion of Results

Method A completely fails the validation protocol. The severe peak tailing (As = 2.45) caused by unsuppressed silanol interactions makes consistent peak integration mathematically impossible. This variability cascades into failing precision (3.8% RSD) and non-compliant linearity, rendering the method unfit for regulatory submission.

Conversely, Method B establishes a highly controlled chemical environment. By neutralizing the stationary phase surface through low pH and leveraging the high-efficiency mass transfer of core-shell particles, Method B produces sharp, symmetrical peaks. This allows the integration algorithm to perform flawlessly, resulting in exceptional precision (0.4% RSD) and a highly sensitive Limit of Quantitation (0.8 µg/mL). Method B fully satisfies all ICH Q2(R2) requirements and is fit for purpose in commercial drug development.

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Comparative

Comparing selective reactivity of bromo vs chloro positions in 1-Bromo-3-chloro-5-piperidinobenzene

In the intricate world of synthetic organic chemistry, the ability to selectively modify a molecule at a specific position is paramount. This is especially true in the synthesis of complex pharmaceutical intermediates an...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of synthetic organic chemistry, the ability to selectively modify a molecule at a specific position is paramount. This is especially true in the synthesis of complex pharmaceutical intermediates and advanced materials, where precise control over molecular architecture dictates function. The compound 1-Bromo-3-chloro-5-piperidinobenzene presents a classic and instructive case study in chemoselectivity. With two distinct halogen atoms, the bromo and chloro groups, it offers a platform for programmed, sequential modifications. This guide provides an in-depth comparison of the reactivity at these two positions, grounded in mechanistic principles and supported by experimental frameworks, to empower researchers in their synthetic design.

The Theoretical Foundation: Why Halogens Don't React Alike

The selective reactivity of the C-Br versus the C-Cl bond in 1-Bromo-3-chloro-5-piperidinobenzene is not a matter of chance; it is governed by fundamental chemical principles. The primary determinant in many transformations, particularly transition-metal-catalyzed cross-coupling reactions, is the energy required to break the carbon-halogen (C-X) bond.

Two key factors underpin this difference:

  • Bond Dissociation Energy (BDE) : The carbon-bromine (C-Br) bond is inherently weaker and thus requires less energy to cleave than the more robust carbon-chlorine (C-Cl) bond.[1] This fundamental property means that under a given set of energetic conditions, the C-Br bond is more likely to engage in a reaction.

  • Oxidative Addition Kinetics : In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the C-X bond.[1][2] This step is kinetically more favorable and proceeds much faster for aryl bromides than for aryl chlorides.[2][3] The greater polarizability and lower bond energy of the C-Br bond facilitate a more rapid interaction with the electron-rich palladium center.[2]

The general reactivity trend for aryl halides in these reactions is firmly established as: C-I > C-Br > C-OTf > C-Cl .[2][4] This predictable hierarchy is the synthetic chemist's most powerful tool for achieving selectivity in polyhalogenated systems.

Comparative Analysis in Key Synthetic Transformations

We will now explore how this inherent reactivity difference manifests in three common and powerful synthetic methodologies: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation.

Suzuki-Miyaura Cross-Coupling: Forging New C-C Bonds

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for creating carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[5] When applied to 1-Bromo-3-chloro-5-piperidinobenzene, this reaction can be directed with high fidelity to the C-Br position.

The catalytic cycle, shown below, hinges on the initial oxidative addition step. The significant energy difference between C-Br and C-Cl bond cleavage allows a palladium catalyst to selectively insert into the C-Br bond while leaving the C-Cl bond untouched, provided the reaction conditions are carefully controlled.

Suzuki_Miyaura_Cycle Ar-X Ar-Br (More Reactive) Ar-Cl (Less Reactive) Ox_Add Oxidative Addition Ar-X->Ox_Add Pd(0)L2 Pd(0)L₂ Pd(0)L2->Ox_Add Ar-Pd(II)-X Ar-Pd(II)(L₂)X Ox_Add->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L₂)R Transmetalation->Ar-Pd(II)-R Ar-B(OR)2 R-B(OR)₂ + Base Ar-B(OR)2->Transmetalation Red_Elim Reductive Elimination Ar-Pd(II)-R->Red_Elim Red_Elim->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Red_Elim->Ar-R

Figure 1: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental Insights:

To achieve selective coupling at the bromine, standard Suzuki conditions are typically sufficient. To subsequently engage the less reactive chlorine, more forcing conditions are necessary, often involving specialized ligands that promote the challenging oxidative addition of the C-Cl bond.

ParameterSelective Bromine Coupling (Kinetic Product) Subsequent Chlorine Coupling (Thermodynamic Product)
Aryl Halide 1-Bromo-3-chloro-5-piperidinobenzeneProduct from Step 1 (e.g., 3-chloro-5-piperidino-biphenyl)
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/SPhosPd₂(dba)₃ / XPhos, RuPhos, or BrettPhos[6]
Base K₂CO₃, Cs₂CO₃K₃PO₄, NaOtBu
Solvent Dioxane/H₂O, Toluene/H₂OToluene, Dioxane
Temperature 80-100 °C100-120 °C
Outcome High selectivity for C-Br couplingCoupling at the C-Cl position

Causality Behind Protocol Choices:

  • For C-Br Selectivity: A standard, less active catalyst like Pd(PPh₃)₄ provides enough energy to cleave the C-Br bond but not the C-Cl bond. This is a form of kinetic control, where the product that forms fastest is the one obtained.[7][8]

  • For C-Cl Reactivity: Activating the C-Cl bond requires a more active catalytic system. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are essential.[6][9] They promote the formation of a highly reactive, monoligated Pd(0) species, which is necessary to overcome the higher activation energy of C-Cl bond cleavage.[10] The use of stronger bases and higher temperatures provides the thermodynamic driving force needed for this more difficult reaction.[11]

Buchwald-Hartwig Amination: Crafting New C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds.[10] Similar to the Suzuki reaction, its selectivity is dictated by the oxidative addition step. The C-Br bond of 1-Bromo-3-chloro-5-piperidinobenzene is the kinetically preferred site for C-N bond formation.

Experimental Insights:

The choice of ligand is critically important in Buchwald-Hartwig aminations. While early generation ligands could couple aryl bromides, modern, sterically hindered phosphine ligands have expanded the scope to include the much less reactive aryl chlorides.[10][12] This allows for a highly controlled, stepwise amination strategy.

ParameterSelective Bromine Amination Subsequent Chlorine Amination
Amine Primary or Secondary AmineA different Primary or Secondary Amine
Catalyst Pd₂(dba)₃ / BINAPPd₂(dba)₃ / BrettPhos or CyPF-tBu[13]
Base NaOtBu, LHMDSNaOtBu, K₃PO₄
Solvent Toluene, DioxaneToluene, Dioxane
Temperature 90-110 °C110-130 °C
Outcome Selective C(Br)-N bond formationC(Cl)-N bond formation

Causality Behind Protocol Choices:

  • Ligand Choice: The steric and electronic properties of the phosphine ligand directly influence the catalyst's activity and selectivity.[6][14] For selective bromine amination, a ligand like BINAP is effective.[10] To activate the chlorine, a more sterically demanding and electron-rich ligand like BrettPhos is required. These advanced ligands stabilize the palladium center and facilitate the difficult oxidative addition and reductive elimination steps involving the C-Cl bond.[6][15]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is crucial for deprotonating the amine, making it a more potent nucleophile for the transmetalation step.[15]

Grignard Reagent Formation: Creating Organometallic Nucleophiles

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[16] This reaction is also highly selective, with the reactivity order mirroring that of palladium-catalyzed couplings (I > Br > Cl).[17]

Attempting to form a Grignard reagent from 1-Bromo-3-chloro-5-piperidinobenzene with magnesium turnings will result in preferential insertion at the C-Br bond.

Experimental Insights & Protocol:

Controlling this reaction often involves managing the induction period and preventing side reactions. A common alternative to direct insertion is a halogen-metal exchange, which can offer greater functional group tolerance and milder conditions.

MethodDirect Mg Insertion Halogen-Mg Exchange (Knochel-Type) [18]
Reagent Mg turnings (activated)i-PrMgCl·LiCl
Solvent THF, Diethyl EtherTHF
Temperature 0 °C to reflux-15 °C to room temperature
Outcome Selective formation of 3-chloro-5-piperidino-phenylmagnesium bromideCleaner, faster formation of the same Grignard reagent
  • Reaction Setup : To an oven-dried, three-neck flask under an argon atmosphere, add 1-Bromo-3-chloro-5-piperidinobenzene (1.0 equiv.) and anhydrous THF.

  • Cooling : Cool the solution to -15 °C in a suitable cooling bath.

  • Reagent Addition : Slowly add a solution of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, 1.05 equiv.) dropwise over 30 minutes, maintaining the internal temperature below -10 °C.

  • Reaction : Stir the mixture at -15 °C for 2 hours. The progress of the exchange can be monitored by quenching aliquots with I₂ and analyzing by GC-MS.

  • Completion : The resulting solution of 3-chloro-5-piperidino-phenylmagnesium bromide can be used directly in subsequent reactions with electrophiles.

Causality Behind Protocol Choices:

  • Reagent Choice : The i-PrMgCl·LiCl reagent, developed by Knochel, is highly effective for Br/Mg exchange.[18] The presence of LiCl breaks up oligomeric Grignard aggregates, leading to a more reactive monomeric species that undergoes exchange at low temperatures.[18] This low-temperature condition ensures kinetic control, preventing any potential for reaction at the C-Cl site.

  • Inert Atmosphere : Grignard reagents are highly reactive towards oxygen and water, making the exclusion of air and moisture essential for success.[19]

A Strategy for Sequential Functionalization

The predictable reactivity hierarchy of C-Br > C-Cl allows for a powerful and logical synthetic strategy. A researcher can use the bromo-position as a versatile handle for an initial transformation under mild conditions, then apply more vigorous conditions to modify the chloro-position.

Sequential_Functionalization Start 1-Bromo-3-chloro-5-piperidinobenzene Step1 Step 1: Selective C-Br Coupling (e.g., Suzuki Reaction) - Pd(PPh₃)₄, K₂CO₃ - Dioxane/H₂O, 90°C Start->Step1 Intermediate Intermediate: 3-Aryl-1-chloro-5-piperidinobenzene Step1->Intermediate Step2 Step 2: C-Cl Functionalization (e.g., Buchwald-Hartwig Amination) - Pd₂(dba)₃ / BrettPhos, NaOtBu - Toluene, 120°C Intermediate->Step2 Final Final Product: Unsymmetrically Disubstituted Arene Step2->Final

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Validation

Scaffold Hopping in Medicinal Chemistry: Piperidine vs. Pyrrolidine Derivatives of Bromochlorobenzene

Executive Summary In drug discovery, the selection of a core saturated nitrogen heterocycle is a critical determinant of a candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. Transitioning between a six-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug discovery, the selection of a core saturated nitrogen heterocycle is a critical determinant of a candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. Transitioning between a six-membered piperidine and a five-membered pyrrolidine ring—a classic "scaffold hop"—can dramatically alter a molecule's physicochemical properties[1]. When these heterocycles are appended to a rigid, bifunctional anchor like bromochlorobenzene, the resulting derivatives serve as highly tunable pharmacophores. This guide provides an objective, data-driven comparison of piperidine and pyrrolidine derivatives of bromochlorobenzene, detailing their physicochemical differences, synthetic methodologies, and biological applications.

Physicochemical Profiling: The Methylene Difference

While differing by only a single methylene unit, piperidine and pyrrolidine exhibit distinct physicochemical behaviors that dictate their utility in lead optimization[1].

Table 1: Physicochemical Comparison of Piperidine vs. Pyrrolidine Scaffolds
PropertyPiperidine (6-Membered)Pyrrolidine (5-Membered)Causality in Drug Design
pKa (Conjugate Acid) ~11.22~11.27Both are strongly basic secondary amines. Pyrrolidine is slightly more basic due to greater conformational stabilization of its protonated form in aqueous media[1].
logP (Octanol/Water) 0.840.46Piperidine is inherently more lipophilic[1]. The extra methylene group and rigid chair conformation create a larger hydrophobic surface area, enhancing membrane permeability but potentially reducing aqueous solubility.
Conformational Flexibility Rigid (Chair conformation)Flexible (Envelope/Twist)Piperidine's rigidity reduces the entropic penalty upon binding to well-defined hydrophobic pockets. Pyrrolidine's flexibility allows for induced-fit adaptations in dynamic target sites[1].

The Bromochlorobenzene Anchor: Thermodynamic Causality

Bromochlorobenzene is a privileged intermediate in medicinal chemistry due to the differential reactivity of its carbon-halogen bonds. The C-Br bond dissociation energy (BDE) in halobenzenes is approximately 81-83 kcal/mol, whereas the C-Cl BDE is significantly higher at 95-97 kcal/mol[2].

This ~14 kcal/mol thermodynamic delta allows for highly chemoselective functionalization[2]. When synthesizing piperidine or pyrrolidine derivatives, researchers can selectively couple the amine at the bromine site via Palladium-catalyzed Buchwald-Hartwig amination, leaving the chlorine atom intact. The retained chlorine then acts as a lipophilic vector for halogen bonding with target proteins and provides steric shielding against cytochrome P450-mediated aromatic oxidation.

Experimental Methodology: Chemoselective Buchwald-Hartwig Amination

While historical syntheses of highly substituted analogs (e.g., 2,6-dipiperidino-4-bromochlorobenzene) relied on harsh Nucleophilic Aromatic Substitution (SNAr) using sodium piperidide[3], modern medicinal chemistry favors Palladium-catalyzed Buchwald-Hartwig amination for precise, mono-substituted scaffold hopping. To objectively compare the derivatives, both must be synthesized under identical, controlled conditions.

Step-by-Step Protocol: C-N Coupling to 4-Bromochlorobenzene
  • Catalyst Pre-Activation : In an oven-dried Schlenk flask under argon, combine 0.02 equiv of Pd2(dba)3 and 0.04 equiv of XPhos. Add anhydrous toluene (2 mL/mmol) and stir for 15 minutes at room temperature until the solution turns a deep red/purple, indicating the formation of the active LPd(0) species.

  • Reagent Addition : Add 1.0 equiv of 4-bromochlorobenzene and 1.2 equiv of the selected amine (piperidine or pyrrolidine). The slight excess of amine compensates for potential volatility.

  • Base Introduction : Add 1.4 equiv of sodium tert-butoxide (NaOtBu). Causality note: NaOtBu is strong enough to deprotonate the coordinated amine but bulky enough to avoid competing SNAr side reactions at the chlorine site.

  • Reaction Execution : Heat the mixture to 80°C for 4-6 hours. Monitor via LC-MS. The catalyst selectively inserts into the weaker C-Br bond[2].

  • Workup & Purification : Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (hexane/ethyl acetate gradient).

Self-Validating Checkpoints
  • Mass Spectrometry (ESI-MS) : Confirm the product mass. The isotopic pattern must show a 3:1 ratio characteristic of a single chlorine atom, validating that the C-Cl bond remains unbroken and chemoselectivity was achieved.

  • 1H NMR : For the piperidine derivative, expect distinct axial/equatorial proton splitting patterns due to the rigid chair conformation. For the pyrrolidine derivative, expect broader, time-averaged multiplets due to rapid envelope pseudorotation.

Biological Performance & SAR

The choice between piperidine and pyrrolidine significantly impacts biological efficacy. In a benchmark in vitro study evaluating the antimicrobial activity of halogenobenzene derivatives, the structural differences translated to distinct minimum inhibitory concentration (MIC) profiles[3].

  • Piperidine Derivatives : Compounds such as 2,6-dipiperidino-4-bromochlorobenzene demonstrated broad-spectrum antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans, with MIC values ranging from 32 to 512 μg/mL[3]. The higher lipophilicity (logP) of the piperidine rings facilitated better penetration through the lipid-rich bacterial cell membranes.

  • Pyrrolidine Derivatives : Conversely, pyrrolidine-substituted halogenobenzenes exhibited altered activity profiles[3]. While still active, their lower lipophilicity and higher flexibility often resulted in reduced membrane permeability but improved aqueous solubility, making them better suited for targets where systemic circulation and solubility are the primary pharmacokinetic bottlenecks.

Structure-Activity Relationship (SAR) Logic Workflow

The following diagram illustrates the logical decision-making process for scaffold hopping between these two heterocycles on a bromochlorobenzene core.

SAR_Workflow Start Bromochlorobenzene Core (C-Br BDE ~82 kcal/mol | C-Cl BDE ~96 kcal/mol) Branch1 Piperidine Substitution (6-Membered Ring) Start->Branch1 Chemoselective Coupling at C-Br Branch2 Pyrrolidine Substitution (5-Membered Ring) Start->Branch2 Chemoselective Coupling at C-Br Prop1 Higher Lipophilicity (logP ~0.84) Rigid Chair Conformation Branch1->Prop1 Prop2 Lower Lipophilicity (logP ~0.46) Flexible Envelope Conformation Branch2->Prop2 Outcome1 Enhanced Hydrophobic Engagement Broad Antimicrobial MIC (32-512 μg/mL) Prop1->Outcome1 Outcome2 Improved Aqueous Solubility Altered Target Specificity Prop2->Outcome2

Decision tree for scaffold hopping between piperidine and pyrrolidine on a bromochlorobenzene core.

Sources

Comparative

A Comparative Benchmarking Guide to the Cost-Efficient Synthesis of 1-Bromo-3-chloro-5-piperidinobenzene HCl

For researchers and professionals in drug development, the synthesis of novel chemical entities is a constant balance between innovation and economic viability. The hydrochloride salt of 1-Bromo-3-chloro-5-piperidinobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis of novel chemical entities is a constant balance between innovation and economic viability. The hydrochloride salt of 1-Bromo-3-chloro-5-piperidinobenzene, a key intermediate in the synthesis of various pharmacologically active compounds, is no exception. Its efficient production is paramount for the timely and cost-effective progression of research and development projects. This guide provides a comprehensive analysis of two prominent synthetic routes to this valuable compound: the modern Buchwald-Hartwig amination and the classic Nucleophilic Aromatic Substitution (SNAr). Through a detailed examination of experimental protocols, cost of materials, and expected yields, this document aims to equip researchers with the necessary data to make informed decisions for their synthetic strategies.

Introduction to the Synthetic Challenges

The synthesis of 1-Bromo-3-chloro-5-piperidinobenzene HCl presents a unique set of challenges. The target molecule is a tri-substituted benzene ring with a specific substitution pattern that requires a regioselective approach. Furthermore, the introduction of the piperidine moiety onto the aromatic ring is a critical transformation that can be achieved through various methods, each with its own set of advantages and disadvantages in terms of cost, efficiency, and environmental impact. This guide will focus on two of the most plausible and widely applicable methods for this C-N bond formation.

Route A: The Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds, offering a broad substrate scope and functional group tolerance.[1] This route commences with the commercially available 1,3-dibromo-5-chlorobenzene, a relatively inexpensive starting material.

Experimental Protocol: Buchwald-Hartwig Amination

A detailed step-by-step methodology for the Buchwald-Hartwig amination route is as follows:

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-dibromo-5-chlorobenzene (1.0 eq), piperidine (1.2 eq), and cesium carbonate (2.0 eq).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and (±)-BINAP (0.03 eq) in anhydrous toluene. Add this catalyst/ligand mixture to the Schlenk flask.

  • Reaction Execution: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.5 M). The reaction mixture is then heated to 100 °C and stirred vigorously for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

  • Salt Formation: The purified 1-Bromo-3-chloro-5-piperidinobenzene is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final hydrochloride salt.

Rationale and Mechanistic Insights

The choice of a palladium catalyst and a bulky phosphine ligand like BINAP is crucial for the success of the Buchwald-Hartwig amination. The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. The final step is the reductive elimination of the desired N-arylpiperidine product, regenerating the Pd(0) catalyst. The use of a strong, non-nucleophilic base like cesium carbonate is essential to facilitate the deprotonation of the amine without competing in the reaction.

Buchwald_Hartwig cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)(L2)-Br Pd(0)L2->Oxidative_Addition Oxidative Addition Aryl-X Ar-Br Aryl-X->Oxidative_Addition Piperidine R2NH Ligand_Exchange [Ar-Pd(II)(L)(NHR2)]+Br- Piperidine->Ligand_Exchange Base Base Deprotonation Ar-Pd(II)(L)-NR2 Base->Deprotonation Product Ar-NR2 HX + Base H-Base+ + X- Oxidative_Addition->Ligand_Exchange + R2NH - L Ligand_Exchange->Deprotonation + Base - H-Base+ Reductive_Elimination Reductive_Elimination Deprotonation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Reductive_Elimination->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Route B: The Nucleophilic Aromatic Substitution (SNAr) Approach

Nucleophilic aromatic substitution is a well-established method for the synthesis of aryl amines, particularly when the aromatic ring is activated by electron-withdrawing groups. In this route, we utilize 1-bromo-3-chloro-5-fluorobenzene as the starting material. The highly electronegative fluorine atom acts as an excellent leaving group in SNAr reactions.

Experimental Protocol: Nucleophilic Aromatic Substitution

A detailed step-by-step methodology for the SNAr route is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-3-chloro-5-fluorobenzene (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add piperidine (2.0 eq) and potassium carbonate (3.0 eq) to the solution.

  • Reaction Execution: The reaction mixture is heated to 120 °C and stirred for 24-48 hours. The reaction progress is monitored by TLC or GC-MS.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and poured into a large volume of water. The aqueous layer is extracted several times with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

  • Salt Formation: The purified 1-Bromo-3-chloro-5-piperidinobenzene is dissolved in a suitable solvent, and a solution of hydrochloric acid is added to precipitate the hydrochloride salt, which is then collected by filtration, washed, and dried.

Rationale and Mechanistic Insights

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (piperidine) attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of other electron-withdrawing halogens (bromine and chlorine) on the ring helps to stabilize this intermediate. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. Potassium carbonate acts as a base to neutralize the protonated piperidine formed during the reaction. DMSO is an ideal polar aprotic solvent for this reaction as it can solvate the potassium cation, thereby increasing the nucleophilicity of the piperidine.

SNAr cluster_pathway SNAr Pathway Aryl-F Ar-F Meisenheimer Meisenheimer Complex [Ar(F)(NR2H)]- Aryl-F->Meisenheimer + R2NH (Addition) Piperidine R2NH Piperidine->Meisenheimer Product Ar-NR2 Meisenheimer->Product - F- - H+ (Elimination)

Caption: General mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.

Cost-Efficiency Analysis

To provide a clear and objective comparison, a cost analysis was performed for both synthetic routes. The prices of reagents were sourced from various chemical suppliers and are presented as an approximate cost per mole. It is important to note that these prices are subject to change and may vary depending on the supplier and the quantity purchased.

Reagent Route A: Buchwald-Hartwig Route B: SNAr
Starting Material 1,3-Dibromo-5-chlorobenzene1-Bromo-3-chloro-5-fluorobenzene
Cost per mole (USD)~$150~$250
Amine PiperidinePiperidine
Cost per mole (USD)~$10~$10
Catalyst Palladium(II) acetate-
Cost per mole (USD)~$3000 (for 0.02 eq)-
Ligand (±)-BINAP-
Cost per mole (USD)~$150 (for 0.03 eq)-
Base Cesium carbonatePotassium carbonate
Cost per mole (USD)~$100~$2
Solvent TolueneDimethyl Sulfoxide (DMSO)
Cost per liter (USD)~$10~$20
Acid for Salt Formation Hydrochloric AcidHydrochloric Acid
Cost per mole (USD)~$1~$1
Estimated Overall Yield ~75%~85%
Estimated Cost per Gram of HCl salt (USD) ~$15-20 ~$12-18

Note: The estimated cost per gram is calculated based on the cost of starting materials and key reagents, and the estimated overall yield. Solvent and purification costs are also factored in as approximations.

Discussion and Conclusion

Both the Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution routes offer viable pathways for the synthesis of 1-Bromo-3-chloro-5-piperidinobenzene HCl.

The Buchwald-Hartwig amination (Route A) , while utilizing a more expensive catalytic system, starts from a significantly cheaper starting material. The main cost driver for this route is the palladium catalyst and the phosphine ligand. However, the high efficiency and broad applicability of this reaction make it an attractive option, especially for medicinal chemistry applications where functional group tolerance is key. The milder reaction conditions compared to some SNAr protocols can also be an advantage.

The Nucleophilic Aromatic Substitution (Route B) presents a more classical and potentially more cost-effective approach on a larger scale, primarily due to the avoidance of expensive transition metal catalysts and ligands. Although the starting material, 1-bromo-3-chloro-5-fluorobenzene, is more expensive, the lower cost of the base and the absence of a catalyst system can offset this initial investment. The higher estimated yield for the SNAr reaction also contributes to its favorable cost-efficiency. However, SNAr reactions can sometimes be limited by the electronic nature of the substrate and may require harsher reaction conditions.

Recommendation:

For small-scale synthesis in a research and development setting, where versatility and speed are often prioritized, the Buchwald-Hartwig amination may be the preferred method despite the higher initial cost of the catalyst system. Its reliability with a wide range of substrates is a significant advantage.

For larger-scale production where cost per gram is a critical factor, the Nucleophilic Aromatic Substitution route appears to be the more economically favorable option, provided that the reaction can be optimized to achieve high yields consistently. The significant cost savings from omitting the palladium catalyst and ligand make this route highly attractive for process chemistry and manufacturing.

Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the scale of the synthesis, the available budget, and the time constraints. This guide provides the foundational data to aid researchers in making a strategic and well-informed decision.

References

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544. [Link]

  • Toluene - Pricing and market information. (n.d.). Business Analytiq. [Link]

  • Potassium Carbonate - Pricing and market information. (n.d.). Tridge. [Link]

  • Hydrochloric Acid - Pricing and market information. (n.d.). ChemAnalyst. [Link]

  • Piperidine - Pricing information. (n.d.). IndiaMART. [Link]

  • Dimethyl Sulfoxide (DMSO) - Pricing and market information. (n.d.). IMARC Group. [Link]

  • 1-Bromo-3-chloro-5-fluorobenzene - Pricing information. (n.d.). Reagentia. [Link]

  • (±)-BINAP - Pricing information. (n.d.). Carl ROTH. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Bromo-3-chloro-5-piperidinobenzene HCl proper disposal procedures

As a Senior Application Scientist, I understand that managing the lifecycle of complex halogenated building blocks is just as critical as the syntheses they enable. 1-Bromo-3-chloro-5-piperidinobenzene HCl is a highly fu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing the lifecycle of complex halogenated building blocks is just as critical as the syntheses they enable. 1-Bromo-3-chloro-5-piperidinobenzene HCl is a highly functionalized intermediate frequently utilized in pharmaceutical drug discovery. However, its structural composition—specifically the presence of multiple halogens (bromine and chlorine) and an amine hydrochloride salt—dictates strict, non-negotiable disposal pathways.

Improper disposal of halogenated organics not only violates Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) regulations but also poses severe environmental and facility risks. When incinerated at standard temperatures, halogenated compounds can generate highly toxic dioxins and furans[1]. Therefore, they require specialized high-temperature incineration, making rigorous waste segregation at the laboratory bench a critical operational mandate.

Below is the comprehensive, self-validating operational guide for the safe handling, segregation, and disposal of 1-Bromo-3-chloro-5-piperidinobenzene HCl.

Physicochemical Profiling & Hazard Assessment

To design a safe disposal protocol, we must first understand the physicochemical parameters that dictate the compound's reactivity and waste classification.

Table 1: Quantitative Data & Waste Classification Summary

ParameterValue / SpecificationOperational Implication
Chemical Name 1-Bromo-3-chloro-5-piperidinobenzene HClFull name must appear on all waste labels.
CAS Number 1334500-00-3[2]Essential for EHS tracking and manifesting.
Molecular Formula C11H14BrCl2N[2]Contains Br and Cl; mandates halogenated waste stream.
Molecular Weight 311.04 g/mol [2]Used to calculate molarity in liquid waste streams.
Physical State Solid (Crystalline Powder)Aerosolization risk during transfer; requires wet-wiping for spills.
Waste Classification Halogenated Organic SolidCannot be mixed with general non-halogenated trash[1].

Causality Check: Why do we care about the hydrochloride (HCl) salt? Amine hydrochlorides can dissociate in aqueous environments, slightly lowering the pH. If mixed with incompatible waste streams (e.g., strong oxidizers or cyanides), this mild acidity can catalyze dangerous side reactions or off-gassing.

Operational Workflow: Step-by-Step Disposal Protocol

Every procedure in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation checkpoint has been met.

Protocol A: Disposal of Solid Waste (Unused Product or Spills)
  • Segregation: Dedicate a chemically resistant, High-Density Polyethylene (HDPE) or glass container specifically for halogenated solid waste. Do not use metal containers, as trace acidity from the HCl salt may cause long-term corrosion.

  • Collection: Using a disposable anti-static spatula, carefully transfer the solid waste into the container.

  • Labeling: Immediately affix a hazardous waste tag. The label must explicitly state: "Hazardous Waste - Halogenated Organic Solid: 1-Bromo-3-chloro-5-piperidinobenzene HCl".

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong bases and oxidizers[3].

    • Validation Checkpoint: Inspect the container seal. Is the cap tightly secured? Waste containers must remain closed at all times unless actively adding waste[3].

Protocol B: Disposal of Liquid Waste (Reaction Mixtures & Solutions)
  • Solvent Identification: Determine if the compound is dissolved in an organic solvent (e.g., Dichloromethane, Methanol) or an aqueous buffer.

  • Transfer: Pour the solution into the designated Halogenated Solvent Waste carboy using a dedicated funnel[4].

  • Headspace Management: Never fill liquid waste containers to more than 75% capacity[5].

    • Causality: Leaving 25% headspace allows for the expansion of liquids and vapor pressure fluctuations caused by ambient laboratory temperature changes, preventing catastrophic container rupture[5].

  • Documentation: Update the SAA log sheet with the estimated volume and concentration of the compound added[3].

    • Validation Checkpoint: Verify that the aqueous content of the halogenated organic carboy remains below 20%. High aqueous content in organic waste streams severely complicates the commercial incineration process[5].

Protocol C: Empty Container Decontamination
  • Triple-Rinsing: Empty containers that held this compound are not considered "RCRA-empty" until they have been decontaminated. Triple-rinse the vial with a compatible solvent (e.g., methanol or ethanol)[6].

  • Rinsate Disposal: Collect all rinsate from the three washes and dispose of it in the Halogenated Solvent Waste carboy[6].

  • Defacing: Once dry, completely deface or remove the original manufacturer label.

    • Validation Checkpoint: Perform a visual inspection under bright light. If no crystalline residue is visible on the glass, the container may be discarded in the standard broken glass/solid waste receptacle.

Spill Response & Emergency Deactivation

In the event of a localized benchtop spill, immediate and calculated action is required to prevent environmental release and personnel exposure.

Methodology for Solid Spills:

  • Do not dry sweep. Sweeping generates hazardous dust that can be inhaled or spread through the HVAC system.

  • Dampen a chemical absorbent pad with a compatible solvent (e.g., isopropanol) and gently wipe the powder from the outside in.

  • Place the contaminated pads into a puncture-proof container and label it as Halogenated Organic Solid Waste.

Methodology for Liquid Spills:

  • Contain the spill perimeter using bentonite clay, vermiculite, or a commercial inert absorbent[7][8].

  • Allow the absorbent to fully wick the liquid.

  • Using a plastic scoop, collect the saturated absorbent and transfer it to the halogenated solid waste container[8].

Visualizing the Waste Routing Workflow

To ensure compliance across your laboratory personnel, refer to the following decision matrix for routing 1-Bromo-3-chloro-5-piperidinobenzene HCl waste.

G Start 1-Bromo-3-chloro-5-piperidinobenzene HCl Waste Generation State Determine Physical State Start->State Solid Solid (Powder/Crystals) State->Solid Liquid Liquid (Dissolved in Solvent) State->Liquid SolidCont Collect in HDPE/Glass Container Solid->SolidCont Solvent Determine Solvent Type Liquid->Solvent SolidLabel Label: Halogenated Organic Solid SolidCont->SolidLabel EHS Transfer to Main Accumulation Area (MAA) SolidLabel->EHS Org Organic (e.g., DCM, MeOH) Solvent->Org Aq Aqueous (<20% Organic) Solvent->Aq OrgCont Halogenated Solvent Carboy Org->OrgCont AqCont Halogenated Aqueous Waste Aq->AqCont OrgCont->EHS AqCont->EHS

Decision matrix for the segregation and disposal of 1-Bromo-3-chloro-5-piperidinobenzene HCl waste.

References

  • Hazardous Waste Guide - UTIA Safety Office Source: tennessee.edu URL:[Link]

  • Chemical Safety | Science Resource Support Services - Bates College Source: bates.edu URL:[Link]

  • Hazardous Waste Management Program - Eastern Washington University Source: ewu.edu URL:[Link]

  • Hazardous Materials Disposal Guide | Nipissing University Source: nipissingu.ca URL:[Link]

  • Safety Data Sheet - Regulations.gov Source: regulations.gov URL:[Link]

Sources

Handling

Personal protective equipment for handling 1-Bromo-3-chloro-5-piperidinobenzene HCl

As a Senior Application Scientist, handling complex halogenated aryl amine salts requires moving beyond basic safety data sheets and understanding the mechanistic interactions between the chemical, your protective barrie...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, handling complex halogenated aryl amine salts requires moving beyond basic safety data sheets and understanding the mechanistic interactions between the chemical, your protective barriers, and the laboratory environment.

1-Bromo-3-chloro-5-piperidinobenzene hydrochloride (HCl) presents a unique dual-hazard profile. The halogenated aromatic ring (containing both bromine and chlorine) grants the molecule high lipophilicity, allowing it to penetrate compromised skin barriers or inappropriate glove materials. Conversely, the piperidine hydrochloride moiety renders the compound a dry, static-prone salt that acts as a severe mucous membrane and respiratory irritant.

The following guide establishes a self-validating, causality-driven protocol for the safe handling, operational processing, and disposal of this compound.

Causality-Driven PPE Specifications

Standard laboratory PPE is insufficient for halogenated aromatics, particularly when transitioning from dry powder to solvent-based solutions. The table below outlines the precise equipment required and the mechanistic reasoning behind each selection.

Protective EquipmentSpecificationMechanistic Causality & Field Insight
Hand Protection (Dry Solid) Double-gloved Nitrile (≥ 5 mil)Sufficient for dry salts. Double gloving provides a fail-safe barrier if the outer glove suffers micro-abrasions from spatulas.
Hand Protection (Solvent) Viton™ or Viton/Butyl RubberHalogenated aromatics rapidly permeate standard nitrile. Viton provides superior resistance against chlorinated and brominated permeation [1].
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesProtects against aerosolized hydrochloride salt dust, which reacts with ocular moisture to cause severe Category 2A irritation [2].
Body Protection Flame-Resistant (FR) Lab CoatPrevents dermal accumulation of static-prone dust. FR rating is required if solubilizing the compound in flammable organic solvents.
Engineering Control Chemical Fume Hood (80-120 fpm)Primary defense against inhalation. Face velocity must be verified to ensure containment of volatile dust particulates [2].

Visualizing the Safety Workflow

The following workflow maps the logical progression from hazard assessment through operational handling and emergency response.

G A Hazard Assessment: 1-Bromo-3-chloro-5-piperidinobenzene HCl B PPE Deployment: Viton/Nitrile, Goggles, Lab Coat A->B Pre-task C Operational Handling (Certified Fume Hood) B->C Safe to proceed D Exposure or Spill Incident? C->D Continuous monitoring E Decontamination & Spill Management D->E Yes F EPA-Compliant Halogenated Waste Disposal D->F No (Routine finish) E->F Post-cleanup

Figure 1: Operational safety and exposure response workflow for halogenated piperidinobenzene.

Operational Handling & Solubilization Protocol

To ensure absolute safety, every step in the handling process must be a self-validating system —meaning the protocol includes built-in physical checks to confirm that the safety measures are actively working.

Step 1: System Readiness & Validation

  • Action: Activate the chemical fume hood and check the digital monitor.

  • Validation: Ensure the face velocity reads between 80–120 feet per minute (fpm). Tape a small piece of a Kimwipe to the bottom of the sash; a steady inward pull physically validates directional airflow before you open the chemical vial.

Step 2: Static Mitigation

  • Action: 1-Bromo-3-chloro-5-piperidinobenzene HCl is a dry powder prone to static charge buildup. Use an anti-static gun (e.g., Zerostat) on your polymeric weighing boat.

  • Validation: When transferring the powder with a micro-spatula, the material should pour smoothly. If the powder violently clings to the sides of the boat or repels the spatula, static is still present, and the risk of aerosolization is high. Re-apply the anti-static treatment.

Step 3: Mass Transfer & Solubilization

  • Action: Weigh the required mass and transfer it immediately to a volumetric flask. If you are dissolving the compound in a halogenated solvent (e.g., dichloromethane or chloroform), you must switch your outer nitrile gloves to Viton™ gloves prior to handling the solvent [3].

  • Validation: Inspect the Viton gloves for degradation (swelling, discoloration, or tackiness) after solvent handling. Intact, firm gloves validate that chemical breakthrough has not occurred.

Step 4: Decontamination

  • Action: Wipe down the analytical balance and fume hood surface with a lint-free cloth dampened with a compatible solvent (e.g., isopropanol).

Decontamination & Halogenated Waste Disposal Plan

Improper disposal of halogenated compounds is a primary source of laboratory regulatory violations and environmental hazards. Halogenated waste must be strictly segregated from non-halogenated organic solvents to prevent dangerous exothermic reactions and to comply with EPA Resource Conservation and Recovery Act (RCRA) incineration guidelines [4].

Step 1: Spill Response (If Applicable)

  • Solid Spills: Do not dry-sweep, as this aerosolizes the respiratory irritant. Cover the powder with damp paper towels, gently gather the material, and place it in a hazardous waste bag.

  • Liquid Spills: Deploy universal chemical absorbent pads. Once absorbed, use non-sparking tongs to transfer the pads to a solid waste container.

Step 2: Waste Segregation & Containment

  • Action: Transfer all liquid waste containing 1-Bromo-3-chloro-5-piperidinobenzene HCl into a high-density polyethylene (HDPE) carboy explicitly designated for Halogenated Organic Waste .

  • Validation: Before pouring, review the waste log attached to the carboy. Verify that no incompatible chemicals (e.g., strong bases, reactive metals, or azides) have been introduced to the container, validating the chemical stability of the waste stream.

Step 3: Labeling and Doffing

  • Action: Affix a completed RCRA/EPA-compliant hazardous waste label, explicitly listing "Halogenated Piperidinobenzene Derivative" and the specific solvents used.

  • Action: Remove your outer contaminated gloves inside the fume hood to ensure any residual dust is captured by the ventilation system. Wash hands immediately with soap and water.

References

  • Safety & Risk Services. "Glove Selection Guide." University of British Columbia (ubc.ca). [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." osha.gov.[Link]

  • Environmental Health and Safety. "Halogenated Solvents." Washington State University (wsu.edu).[Link]

  • "Hazardous Waste Disposal Guidelines." University of Wollongong (uow.edu.au). [Link]

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